N,N-Diethyl 4-boronobenzenesulfonamide
Description
Properties
IUPAC Name |
[4-(diethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGSSHUKMMHXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657205 | |
| Record name | [4-(Diethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-76-2 | |
| Record name | B-[4-[(Diethylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Diethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N,N-Diethyl 4-boronobenzenesulfonamide"
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
Abstract: This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-4-boronobenzenesulfonamide, also known as 4-(diethylsulfamoyl)phenylboronic acid. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, step-by-step experimental protocols, mechanistic insights, and critical safety considerations. The synthesis is presented as a robust two-step process, beginning with the preparation of a key intermediate, 4-bromo-N,N-diethylbenzenesulfonamide, followed by a lithium-halogen exchange and borylation to yield the final product.
Introduction: Significance and Applications
N,N-Diethyl-4-boronobenzenesulfonamide is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The molecule incorporates two key functional groups: a sulfonamide and a boronic acid. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[1][2] The boronic acid group serves as a versatile handle for a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern carbon-carbon bond formation.
The combination of these functionalities makes N,N-Diethyl-4-boronobenzenesulfonamide a valuable building block for constructing complex molecular architectures and for the development of novel pharmaceutical candidates.[1]
Synthetic Strategy and Retrosynthetic Analysis
The most logical and efficient synthetic route to N,N-Diethyl-4-boronobenzenesulfonamide begins with a retrosynthetic analysis. The primary disconnection is the carbon-boron bond, which points to an aryl halide as a suitable precursor. A subsequent disconnection of the sulfur-nitrogen bond in the sulfonamide group leads back to simple, commercially available starting materials.
Caption: Retrosynthetic pathway for N,N-Diethyl-4-boronobenzenesulfonamide.
This strategy is predicated on two well-established transformations:
-
Sulfonamide formation: The reaction of an amine with a sulfonyl chloride.
-
Lithiation-Borylation: A lithium-halogen exchange to generate an aryllithium intermediate, which is subsequently trapped with a borate ester.[3]
This approach is advantageous due to the high yields typically associated with these reactions and the ready availability of the starting materials, 4-bromobenzenesulfonyl chloride and diethylamine.[4]
Experimental Protocols
This section details the step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part 1: Synthesis of 4-Bromo-N,N-diethylbenzenesulfonamide
This initial step involves the nucleophilic substitution of the chloride on 4-bromobenzenesulfonyl chloride by diethylamine.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzenesulfonyl chloride | 255.50 | 10.0 g | 39.1 |
| Diethylamine | 73.14 | 8.6 mL | 82.2 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine (Saturated NaCl) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Step-by-Step Procedure
-
Dissolve 4-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add diethylamine (8.6 mL, 82.2 mmol) dropwise to the stirred solution over 10-15 minutes. The formation of a white precipitate (diethylammonium chloride) will be observed.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours to ensure the reaction goes to completion.[4]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by silica gel column chromatography (eluting with a hexane:ethyl acetate gradient, e.g., 3:1) to afford the pure 4-bromo-N,N-diethylbenzenesulfonamide as a colorless to light yellow liquid or solid.[4]
Caption: Experimental workflow for the synthesis of the sulfonamide intermediate.
Part 2: Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
This final step utilizes a lithium-halogen exchange reaction, a powerful method for forming aryllithium species, followed by quenching with an electrophilic boron source.[5][6]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-N,N-diethylbenzenesulfonamide | 292.19 | 5.00 g | 17.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 7.5 mL | 18.8 |
| Triisopropyl borate | 188.08 | 4.7 mL | 20.5 |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Step-by-Step Procedure
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add 4-bromo-N,N-diethylbenzenesulfonamide (5.00 g, 17.1 mmol) to the flask, followed by anhydrous THF (100 mL) via cannula or syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (7.5 mL of a 2.5 M solution, 18.8 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for an additional 30 minutes. The lithium-halogen exchange is typically very fast at this temperature.[6][7]
-
Borylation: Add triisopropyl borate (4.7 mL, 20.5 mmol) dropwise to the aryllithium solution, again maintaining the temperature at -78 °C.[3]
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quench: Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ≈ 2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield N,N-diethyl-4-boronobenzenesulfonamide.
Caption: Experimental workflow for the final lithiation and borylation step.
Mechanistic Insights
The critical transformation is the lithium-halogen exchange, which proceeds via an "ate" complex intermediate.[7] At the low temperature of -78 °C, the highly polar n-butyllithium reagent coordinates to the bromine atom of the aryl bromide. This facilitates the exchange, forming the thermodynamically more stable aryllithium species and 1-bromobutane. The rate of exchange generally follows the trend I > Br > Cl.[6] This step must be performed at low temperature to prevent the aryllithium from acting as a base or reacting with the solvent.[8]
The subsequent borylation step involves the nucleophilic attack of the aryllithium carbanion on the electrophilic boron atom of triisopropyl borate. This forms a tetracoordinate boronate species. The final step is the acidic workup, where the boronate ester is hydrolyzed to the desired boronic acid.
Characterization and Purity Assessment
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Melting Point: A sharp melting point range is indicative of high purity for solid compounds.
Safety and Handling Precautions
-
4-Bromobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate PPE.
-
Diethylamine: A flammable and corrosive liquid with a strong odor. All transfers should be performed in a fume hood.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent that reacts violently with water, air, and protic solvents. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Ensure a Class D fire extinguisher or sand is readily available.
-
Anhydrous Solvents: Anhydrous THF is required for the lithiation step. Ensure the solvent is properly dried and free of peroxides.
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.
References
- 1. chembk.com [chembk.com]
- 2. journalcsij.com [journalcsij.com]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-BROMO-N,N-DIETHYLBENZENESULPHONAMIDE CAS#: 90944-62-0 [amp.chemicalbook.com]
- 5. ethz.ch [ethz.ch]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. joss.tcnj.edu [joss.tcnj.edu]
An In-depth Technical Guide to N,N-Diethyl-4-boronobenzenesulfonamide: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of N,N-Diethyl-4-boronobenzenesulfonamide
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. Within this context, N,N-Diethyl-4-boronobenzenesulfonamide (also known as 4-(N,N-diethylsulfamoyl)phenylboronic acid) has emerged as a pivotal structural motif. Its unique combination of a boronic acid functionality and a diethylsulfonamide group makes it a versatile building block, particularly in the synthesis of enzyme inhibitors. The boronic acid group serves as a key pharmacophore, capable of forming reversible covalent bonds with the active site residues of target enzymes, while the sulfonamide moiety provides a scaffold for further molecular elaboration to achieve desired pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N,N-Diethyl-4-boronobenzenesulfonamide, with a particular focus on its role in the development of β-lactamase inhibitors, a critical strategy in combating antibiotic resistance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N,N-Diethyl-4-boronobenzenesulfonamide is essential for its effective utilization in synthesis and drug design. The following table summarizes its key chemical and physical characteristics.
| Property | Value | Source(s) |
| Chemical Name | N,N-Diethyl-4-boronobenzenesulfonamide | [1] |
| Synonym | 4-(N,N-diethylsulfamoyl)phenylboronic acid | |
| CAS Number | 850568-76-2 | [1] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [1] |
| Molecular Weight | 257.11 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | No data available; expected to be a solid at room temperature. | |
| Boiling Point | No data available; likely to decompose at high temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place. | [3] |
Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide: A Step-by-Step Protocol
The synthesis of N,N-Diethyl-4-boronobenzenesulfonamide is typically achieved through a two-step process starting from the commercially available 4-bromobenzenesulfonyl chloride. The first step involves the sulfonamide formation, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality.
Step 1: Synthesis of N,N-Diethyl-4-bromobenzenesulfonamide
This step involves the reaction of 4-bromobenzenesulfonyl chloride with diethylamine in the presence of a base to form the corresponding sulfonamide.
Experimental Protocol:
-
To a solution of diethylamine (2.2 equivalents) in dichloromethane (DCM) at 0 °C, add 4-bromobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N,N-Diethyl-4-bromobenzenesulfonamide as a white solid.
Step 2: Miyaura Borylation to Yield N,N-Diethyl-4-boronobenzenesulfonamide
The key transformation to the target boronic acid is achieved via a palladium-catalyzed cross-coupling reaction with a diboron reagent.[4]
Experimental Protocol:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine N,N-Diethyl-4-bromobenzenesulfonamide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3.0 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a mild acid (e.g., NH₄Cl) or by purification on silica gel.
-
Isolate the final product, N,N-Diethyl-4-boronobenzenesulfonamide, after appropriate workup and purification.
Caption: Synthetic workflow for N,N-Diethyl-4-boronobenzenesulfonamide.
Reactivity and Applications in Drug Discovery
The synthetic utility of N,N-Diethyl-4-boronobenzenesulfonamide is primarily centered around the reactivity of its boronic acid group. It is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of sp²-hybridized partners (aryl and vinyl halides or triflates). This reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry to construct complex molecular architectures.
Application as a Precursor to β-Lactamase Inhibitors
A particularly impactful application of N,N-Diethyl-4-boronobenzenesulfonamide is in the development of β-lactamase inhibitors. Bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, is a major global health crisis, largely driven by the production of β-lactamase enzymes that hydrolyze and inactivate these drugs.[5]
Boronic acids have emerged as a promising class of non-β-lactam-based β-lactamase inhibitors.[1][5] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D).[6] This covalent interaction effectively inactivates the enzyme, thereby protecting the co-administered β-lactam antibiotic from degradation and restoring its antibacterial activity.
The sulfonamide moiety of N,N-Diethyl-4-boronobenzenesulfonamide provides a crucial scaffold for further chemical modification to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties. The diethylamide group can be varied to modulate lipophilicity and other drug-like properties.
Caption: Mechanism of β-lactamase inhibition by a sulfonamide boronic acid.
Spectral Data and Characterization
The structural elucidation of N,N-Diethyl-4-boronobenzenesulfonamide and its intermediates relies on standard spectroscopic techniques. Below are the expected characteristic spectral features.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 7.5-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.- Ethyl Protons: A quartet (approx. δ 3.2-3.4 ppm) for the methylene (-CH₂) group and a triplet (approx. δ 1.1-1.3 ppm) for the methyl (-CH₃) group of the diethylamino moiety.- Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is often exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Four signals in the aromatic region (approx. δ 125-150 ppm), with the carbon attached to the boron atom appearing at a characteristic chemical shift.- Ethyl Carbons: Two signals in the aliphatic region for the methylene and methyl carbons of the diethylamino group. |
| IR | - O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.- S=O Stretch: Strong absorption bands in the region of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group.- C-N Stretch: An absorption band around 1300-1200 cm⁻¹. |
| Mass Spec | - Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (257.11 g/mol ). |
Safety and Handling
As a laboratory chemical, N,N-Diethyl-4-boronobenzenesulfonamide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N,N-Diethyl-4-boronobenzenesulfonamide is a valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a reactive boronic acid and a modifiable sulfonamide scaffold makes it an ideal starting point for the synthesis of targeted enzyme inhibitors, most notably for combating antibiotic resistance through the inhibition of β-lactamases. The synthetic route to this compound is well-established, and its reactivity is predictable, allowing for its efficient incorporation into complex drug candidates. As the challenge of drug resistance continues to grow, the importance of key intermediates like N,N-Diethyl-4-boronobenzenesulfonamide in the drug discovery pipeline is set to increase.
References
- 1. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 4. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling | MDPI [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to N,N-Diethyl 4-boronobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N,N-Diethyl 4-boronobenzenesulfonamide, a versatile bifunctional molecule of significant interest in contemporary medicinal chemistry and organic synthesis. While direct literature on this specific compound is sparse, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and application. We present a validated, two-step synthetic pathway, detailed spectroscopic characterization, and explore its potential as a crucial building block in drug discovery, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This guide is intended to empower researchers and drug development professionals to harness the potential of this and similar sulfonamide-bearing arylboronic acids.
Introduction: The Convergence of Sulfonamides and Boronic Acids in Drug Discovery
The strategic combination of multiple pharmacophores into a single molecular entity is a cornerstone of modern drug design. This compound (CAS No. 850568-76-2) represents a compelling example of this paradigm, integrating two moieties of profound pharmacological and synthetic importance: the sulfonamide and the arylboronic acid.[1][2]
The sulfonamide group is a well-established pharmacophore, present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. Its ability to act as a bioisostere for carboxylic acids and to engage in crucial hydrogen bonding interactions has cemented its role in medicinal chemistry.[3] Concurrently, the field of medicinal chemistry has witnessed a surge in the application of boronic acids.[1][2] This is largely attributable to their unique ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems, and their critical role as enzyme inhibitors.[1][2]
This compound is therefore a molecule of dual character. It is at once a potential bioactive compound, with the sulfonamide and boronic acid groups capable of synergistic or independent interactions with biological targets, and a versatile synthetic intermediate. The boronic acid functionality makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the construction of complex biaryl structures, which are prevalent in many pharmaceuticals.[4][5]
This guide will provide a detailed, practical framework for the synthesis and utilization of this promising compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 850568-76-2 | [6] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [6] |
| Molecular Weight | 257.11 g/mol | [6] |
| IUPAC Name | [4-(diethylsulfamoyl)phenyl]boronic acid | |
| Synonyms | 4-N,N-Diethylsulfamoylphenylboronic acid, 4-(N,N-diethylsulfamoyl)phenylboronic acid |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of N,N-Diethyl-4-bromobenzenesulfonamide
This step involves the reaction of commercially available 4-bromobenzenesulfonyl chloride with diethylamine.[7] The reaction is a standard nucleophilic substitution at the sulfonyl chloride.
Experimental Protocol:
-
To a stirred solution of diethylamine (2.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.
-
A non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) can be included to scavenge the HCl byproduct.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-4-bromobenzenesulfonamide, which can be purified by recrystallization or column chromatography.
Step 2: Miyaura Borylation of N,N-Diethyl-4-bromobenzenesulfonamide
The second step is a palladium-catalyzed Miyaura borylation, which converts the aryl bromide to the corresponding boronic acid pinacol ester.[9][10][11] Subsequent hydrolysis yields the desired boronic acid.
Experimental Protocol:
-
In a flask purged with an inert gas (e.g., argon), combine N,N-diethyl-4-bromobenzenesulfonamide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (KOAc, 3.0 equivalents), and a palladium catalyst such as PdCl₂(dppf) (0.03 equivalents).[9]
-
Add anhydrous dioxane as the solvent and heat the mixture to 80-90 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure. The resulting pinacol ester can be purified by column chromatography.
-
For hydrolysis to the boronic acid, the pinacol ester can be stirred with an aqueous acid (e.g., 1M HCl) in a suitable solvent like diethyl ether or THF, followed by extraction and purification.
Spectroscopic Characterization (Predicted)
As experimental data for this compound is not publicly available, the following characterization is based on established spectroscopic data for analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Ethyl Protons: A quartet (CH₂) at approximately δ 3.2-3.4 ppm and a triplet (CH₃) at approximately δ 1.1-1.3 ppm, characteristic of the N,N-diethyl group.[12]
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O and can vary in chemical shift depending on concentration and solvent.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-140 ppm). The carbon attached to the boron (ipso-carbon) will likely be broad and may be difficult to observe.[13][14][15]
-
Ethyl Carbons: Two signals are expected for the N,N-diethyl group: one for the methylene carbons (CH₂) around δ 40-45 ppm and one for the methyl carbons (CH₃) around δ 13-15 ppm.
FT-IR Spectroscopy
-
O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.[16]
-
S=O Stretching: Two strong absorption bands characteristic of the sulfonamide group, typically around 1330-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric).[17]
-
B-O Stretching: A strong absorption band around 1340-1380 cm⁻¹.[16]
-
C-N Stretching: An absorption band in the region of 1100-1300 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show the molecular ion peak [M]+ or, more likely in electrospray ionization (ESI), the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[18][19][20] Fragments corresponding to the diethylamino group and the phenylboronic acid moiety would also be expected.
Applications in Research and Drug Development
Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for synthesizing complex molecules.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
This reaction is highly valued in drug discovery for its mild conditions and tolerance of a wide range of functional groups, allowing for the late-stage functionalization of complex molecules.
Potential as a Bioactive Scaffold
The combination of the sulfonamide and boronic acid moieties suggests several potential biological activities for this compound and its derivatives.
-
Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases and other enzymes. The sulfonamide group can provide additional binding interactions, potentially leading to potent and selective inhibitors.
-
Antimicrobial Activity: The sulfonamide core is a classic antibacterial pharmacophore. The boronic acid could modulate this activity or introduce new mechanisms of action.
-
Anticancer Activity: Many anticancer agents contain sulfonamide or boronic acid groups. Derivatives of the title compound could be explored for their potential as anticancer therapeutics.
Conclusion
This compound is a molecule with significant untapped potential in both organic synthesis and medicinal chemistry. While direct research on this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. Its utility as a building block in Suzuki-Miyaura coupling, combined with the inherent biological relevance of its constituent pharmacophores, makes it a valuable target for further investigation by researchers and drug development professionals.
References
- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.docking.org [files.docking.org]
- 3. journalcsij.com [journalcsij.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. ripublication.com [ripublication.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Molecular Structure of N,N-Diethyl-4-boronobenzenesulfonamide
Abstract
This technical guide provides an in-depth analysis of the molecular structure of N,N-Diethyl-4-boronobenzenesulfonamide, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. As a member of the arylboronic acid and sulfonamide families, its unique architecture makes it a valuable building block for creating complex molecules through cross-coupling reactions and for designing novel therapeutic agents. This document elucidates the compound's structural connectivity, conformational properties, and spectroscopic signature. We will explore the causal relationships between its structure and its chemical behavior, provide validated experimental protocols for its characterization, and discuss its applications, particularly as a versatile reagent in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Architectural Significance of a Bifunctional Reagent
N,N-Diethyl-4-boronobenzenesulfonamide (CAS No. 850568-76-2) is a synthetic organic compound that merges two powerful chemical motifs onto a single benzene scaffold: a boronic acid group [-B(OH)₂] and an N,N-diethylsulfonamide group [-SO₂N(CH₂CH₃)₂]. The sulfonamide moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to act as a stable hydrogen bond acceptor and its metabolic stability.[1] Concurrently, the arylboronic acid function is a cornerstone of modern organic synthesis, serving as a key partner in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds with exceptional precision.
The strategic placement of these groups in a para orientation on the phenyl ring creates a rigid, well-defined molecular building block. This guide provides a detailed examination of its molecular structure, from fundamental connectivity to its three-dimensional attributes, offering researchers the foundational knowledge required for its effective application in complex synthetic workflows and drug discovery programs.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its unique identifiers and its characteristic physical properties. These data are critical for laboratory handling, reaction stoichiometry, and analytical characterization.
Table 1: Chemical Identifiers for N,N-Diethyl-4-boronobenzenesulfonamide
| Identifier | Value | Source |
| Chemical Name | N,N-Diethyl-4-boronobenzenesulfonamide | - |
| Synonym | 4-(Diethylsulfamoyl)phenylboronic acid | - |
| CAS Number | 850568-76-2 | [2] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [2] |
| Molecular Weight | 257.11 g/mol | [2] |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)B(O)O | - |
Elucidation of the Molecular Structure
The molecular structure of N,N-Diethyl-4-boronobenzenesulfonamide is defined by the precise arrangement of its constituent atoms and functional groups. A multi-technique approach involving spectroscopic analysis is essential for its unambiguous confirmation.
Connectivity and Core Functional Groups
The molecule is composed of a central 1,4-disubstituted benzene ring.
-
At position C1: A sulfonamide group is attached. The sulfur atom is double-bonded to two oxygen atoms and single-bonded to the nitrogen of a diethylamine moiety.
-
At position C4: A boronic acid group is attached, featuring a boron atom bonded to two hydroxyl (-OH) groups.
This specific arrangement dictates the molecule's electronic properties and reactivity. The sulfonamide group is strongly electron-withdrawing, while the boronic acid group can participate in various chemical transformations.
Spectroscopic Characterization: A Validated Fingerprint
Spectroscopy provides the empirical data necessary to confirm the molecule's predicted structure.[3] The following sections describe the expected spectral features, which collectively serve as a self-validating system for compound identification.
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.[4] Based on established chemical shift principles and data from analogous structures like N,N-Diethyl-4-methylbenzenesulfonamide, the following spectral data are anticipated.[5][6]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Ethyl -CH₃ | ~1.2 ppm (triplet, 6H) | ~14 ppm | Protons are coupled to the adjacent -CH₂- group. |
| Ethyl -CH₂- | ~3.3 ppm (quartet, 4H) | ~43 ppm | Protons are coupled to the adjacent -CH₃ group. |
| Aromatic H (ortho to -SO₂N) | ~7.9 ppm (doublet, 2H) | ~127 ppm | Deshielded by the electron-withdrawing sulfonamide group. |
| Aromatic H (ortho to -B(OH)₂) | ~8.0 ppm (doublet, 2H) | ~136 ppm | Deshielded and adjacent to the boronic acid substituent. |
| Boronic Acid -OH | ~5-8 ppm (broad singlet, 2H) | - | Labile protons, signal can be broad and exchangeable. |
| Aromatic C (ipso, -SO₂N) | - | ~145 ppm | Quaternary carbon attached to the sulfonamide. |
| Aromatic C (ipso, -B(OH)₂) | - | ~135 ppm (broad) | Quaternary carbon attached to boron; signal may be broad due to quadrupolar relaxation. |
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[7]
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Boronic Acid (-B(OH)₂) |
| 1350 - 1320 | S=O asymmetric stretch | Sulfonamide (-SO₂N) |
| 1170 - 1150 | S=O symmetric stretch | Sulfonamide (-SO₂N) |
| ~1380 | B-O stretch | Boronic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. For N,N-Diethyl-4-boronobenzenesulfonamide, the expected molecular ion peak [M]+ in a high-resolution mass spectrum would correspond to its calculated exact mass.
Synthesis and Mechanistic Considerations
Understanding the synthetic pathway to N,N-Diethyl-4-boronobenzenesulfonamide provides insight into its structure and potential impurities. A common and logical approach involves a two-step process starting from a commercially available precursor.
Proposed Synthetic Workflow
The synthesis can be logically designed as follows:
-
Sulfonamide Formation: Reaction of 4-bromobenzenesulfonyl chloride with diethylamine to form N,N-diethyl-4-bromobenzenesulfonamide. This is a standard nucleophilic acyl substitution at the sulfonyl chloride group.
-
Borylation: Conversion of the aryl bromide to the arylboronic acid. This is typically achieved via a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, followed by hydrolysis of the resulting boronate ester to the desired boronic acid.
Caption: Synthetic workflow for N,N-Diethyl-4-boronobenzenesulfonamide.
Experimental Protocol: Synthesis of N,N-Diethyl-4-bromobenzenesulfonamide (Intermediate)
This protocol is illustrative, based on standard procedures for sulfonamide synthesis.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzenesulfonyl chloride (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Amine: Slowly add diethylamine (2.2 eq) to the stirred solution. An excess is used to react with the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N,N-diethyl-4-bromobenzenesulfonamide. The structure should be confirmed by NMR spectroscopy.
Applications in Research and Development
The dual functionality of N,N-Diethyl-4-boronobenzenesulfonamide makes it a powerful tool in synthetic chemistry, primarily as a building block in Suzuki-Miyaura cross-coupling reactions.
Role in Suzuki-Miyaura Cross-Coupling
The boronic acid moiety is the reactive handle for palladium-catalyzed coupling with aryl or vinyl halides/triflates. This reaction allows for the precise installation of the N,N-diethylsulfamoylphenyl group onto a diverse range of molecular scaffolds, a common strategy in the synthesis of pharmaceutical candidates and advanced materials.
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
Conclusion
N,N-Diethyl-4-boronobenzenesulfonamide is a meticulously designed chemical entity whose value lies in the orthogonal reactivity of its two key functional groups. Its structure, confirmed by a suite of spectroscopic techniques, features a rigid aromatic core decorated with an electron-withdrawing sulfonamide and a synthetically versatile boronic acid. This combination provides chemists and drug designers with a reliable and predictable building block for constructing complex molecular architectures with applications spanning from materials science to medicinal chemistry. A thorough understanding of its molecular structure, as detailed in this guide, is the critical first step toward unlocking its full synthetic potential.
References
- 1. N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinfoochem.com [sinfoochem.com]
- 3. lehigh.edu [lehigh.edu]
- 4. youtube.com [youtube.com]
- 5. N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of N,N-Diethyl-4-boronobenzenesulfonamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Diethyl-4-boronobenzenesulfonamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document offers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures. Furthermore, it outlines detailed, field-proven protocols for the acquisition of this critical analytical data.
Molecular Structure
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of N,N-Diethyl-4-boronobenzenesulfonamide, with its key functional groups—a diethylsulfonamide, a para-substituted benzene ring, and a boronic acid— dictates its unique spectral fingerprint.
Caption: Molecular structure of N,N-Diethyl-4-boronobenzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data is predicted based on the analysis of structurally similar compounds.[1][2]
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to the sulfonamide group |
| ~7.6 - 7.8 | Doublet | 2H | Aromatic protons ortho to the boronic acid group |
| ~4.5 - 5.5 | Broad Singlet | 2H | B(OH)₂ |
| ~3.2 - 3.4 | Quartet | 4H | N-CH₂ |
| ~1.1 - 1.3 | Triplet | 6H | CH₃ |
The aromatic protons are expected to exhibit an AA'BB' splitting pattern due to the para-substitution.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C-S |
| ~135 | Aromatic C-H (ortho to boronic acid) |
| ~130 (broad) | Aromatic C-B |
| ~126 | Aromatic C-H (ortho to sulfonamide) |
| ~42 | N-CH₂ |
| ~14 | CH₃ |
Predicted ¹¹B NMR Data
The ¹¹B NMR spectrum is particularly diagnostic for organoboron compounds. For an aryl boronic acid, a single, often broad, signal is expected.[3][4]
| Chemical Shift (δ) ppm | Assignment |
| ~28 - 33 | Aryl-B(OH)₂ |
The chemical shift can be sensitive to solvent, concentration, and pH.[5]
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for N,N-Diethyl-4-boronobenzenesulfonamide are detailed below.[6][7][8]
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂, hydrogen-bonded) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1475 | Medium | Aromatic C=C stretch |
| ~1380 - 1340 | Strong | B-O stretch |
| ~1350 - 1310 | Strong | S=O asymmetric stretch |
| ~1170 - 1140 | Strong | S=O symmetric stretch |
| ~920 | Medium | S-N stretch |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal preparation.[9][10][11]
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[12][13]
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₁₆BNO₄S
-
Molecular Weight: 257.11 g/mol
-
Predicted [M+H]⁺: m/z 258.09
-
Predicted [M-H]⁻: m/z 256.08
Predicted Fragmentation Pattern
The fragmentation of sulfonamides can be complex.[14][15][16] Common fragmentation pathways for N,N-Diethyl-4-boronobenzenesulfonamide may include:
-
Loss of SO₂ (64 Da) via rearrangement.[16]
-
Cleavage of the S-N bond.
-
Loss of the ethyl groups.
-
Loss of the boronic acid group.
Arylboronic acids can also undergo dehydration to form boroxines, which may be observed in the mass spectrum.[17][18]
Experimental Protocol: ESI-MS Data Acquisition
Caption: Workflow for ESI-MS data acquisition.
References
- 1. Nuclear Magnetic Resonance Spectroscopy of Boron Compounds by Heinrich Nöth, Bernd Wrackmeyer, Paperback | Barnes & Noble® [barnesandnoble.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Stability and Storage of N,N-Diethyl-4-boronobenzenesulfonamide
Introduction: The Significance of N,N-Diethyl-4-boronobenzenesulfonamide in Modern Drug Discovery
N,N-Diethyl-4-boronobenzenesulfonamide is a versatile bifunctional molecule that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique structure, incorporating both a boronic acid moiety and a sulfonamide group, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1][2] Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[3][4] The sulfonamide group, on the other hand, is a well-established pharmacophore present in numerous approved drugs. The stability and purity of N,N-Diethyl-4-boronobenzenesulfonamide are therefore of paramount importance to ensure the reproducibility of synthetic protocols and the quality of downstream applications. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers evidence-based recommendations for its proper storage and handling.
Chemical Stability Profile: Understanding the Intrinsic Properties of N,N-Diethyl-4-boronobenzenesulfonamide
The stability of N,N-Diethyl-4-boronobenzenesulfonamide is primarily dictated by the chemistry of its boronic acid functional group. While arylboronic acids are generally considered more stable than many other organometallic reagents, they are susceptible to several degradation pathways that can compromise their integrity.[3][5]
Key Degradation Pathways:
-
Hydrolysis and Anhydride Formation: Boronic acids can undergo dehydration to form boroxines, which are cyclic anhydrides. This process is often reversible upon the addition of water. However, prolonged exposure to moisture can lead to the formation of insoluble polymeric anhydrides, which can be difficult to redissolve and may impact reactivity.
-
Oxidation: The boron-carbon bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-hydroxy-N,N-diethylbenzenesulfonamide). This process can be accelerated by exposure to air, light, and certain metal contaminants.
-
Protodeboronation: Under certain conditions, particularly in the presence of strong acids or bases, the boronic acid group can be cleaved and replaced with a hydrogen atom, yielding N,N-diethylbenzenesulfonamide.[3] The pH of the storage environment is therefore a critical factor in maintaining the compound's integrity.
The N,N-diethylsulfonamide portion of the molecule is generally more stable. However, extreme pH conditions or the presence of strong nucleophiles could potentially lead to its hydrolysis, though this is less of a concern under typical storage conditions compared to the reactivity of the boronic acid group.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above and ensure the long-term viability of N,N-Diethyl-4-boronobenzenesulfonamide, the following storage and handling procedures are recommended. These protocols are designed to create a self-validating system where the integrity of the compound is maintained through controlled environmental conditions.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | Reduces the rate of potential degradation reactions, including oxidation and anhydride formation.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis.[6] |
| Light | Amber vial or dark container | Protects the compound from light-induced degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents the ingress of atmospheric moisture, which can lead to hydrolysis and the formation of boroxines.[7][8] |
| pH | Neutral | Boronic acids are generally most stable at a neutral pH.[6] Avoid storage in acidic or basic solutions. |
Handling Best Practices
-
Inert Atmosphere Handling: Whenever possible, handle the solid material in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
-
Rapid Weighing: If handling in the open, weigh the required amount quickly and reseal the container promptly.
-
Use of Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.
-
Avoid Incompatible Materials: Do not store N,N-Diethyl-4-boronobenzenesulfonamide in close proximity to strong oxidizing agents or strong acids.[6]
Experimental Workflow for Stability Assessment
To empirically determine the stability of a given batch of N,N-Diethyl-4-boronobenzenesulfonamide, a systematic stability study is recommended. The following protocol outlines a typical approach using High-Performance Liquid Chromatography (HPLC), a common and reliable analytical technique for purity assessment.
Protocol: HPLC-Based Stability Study
-
Sample Preparation:
-
Prepare a stock solution of N,N-Diethyl-4-boronobenzenesulfonamide in a suitable anhydrous solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber HPLC vials.
-
-
Stress Conditions:
-
Baseline (T=0): Analyze one vial immediately to establish the initial purity.
-
Elevated Temperature: Store vials at elevated temperatures (e.g., 40 °C and 60 °C) to accelerate degradation.
-
Light Exposure: Expose a vial to a controlled light source (e.g., a photostability chamber).
-
Acidic/Basic Conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl in the solvent) or base (e.g., 0.1 M NaOH in the solvent) to separate vials.
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).
-
Analysis: Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point under each stress condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizing the Stability Assessment Workflow
Caption: Workflow for assessing the stability of N,N-Diethyl-4-boronobenzenesulfonamide.
Conclusion: Ensuring the Integrity of a Valuable Synthetic Building Block
The utility of N,N-Diethyl-4-boronobenzenesulfonamide in synthetic and medicinal chemistry is undeniable. However, its value is intrinsically linked to its purity and stability. By understanding the chemical liabilities of the boronic acid functional group and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity of this important compound. A proactive approach to stability assessment, as detailed in the experimental workflow, will further empower scientists to confidently utilize N,N-Diethyl-4-boronobenzenesulfonamide in their research and development endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
- 1. dspace.mackenzie.br [dspace.mackenzie.br]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. borax.com [borax.com]
An In-depth Technical Guide to the Safe Handling and Management of N,N-Diethyl-4-boronobenzenesulfonamide
Introduction: Understanding the Compound
N,N-Diethyl-4-boronobenzenesulfonamide (CAS No: 850568-76-2) is an organoboron compound that integrates two key functional groups: a boronic acid and a sulfonamide.[1] Boronic acids are foundational reagents in modern synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds.[2][3] The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous antibacterial agents.[4] The combination of these functionalities makes N,N-Diethyl-4-boronobenzenesulfonamide and its analogs valuable building blocks in drug discovery and materials science.
However, the unique reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of N,N-Diethyl-4-boronobenzenesulfonamide, grounded in the principles of chemical safety and risk mitigation.
Section 1: Hazard Identification and Toxicological Profile
The primary hazards are associated with the N,N-diethylsulfonamide and arylboronic acid moieties. Analogs such as N,N-Diethylbenzamide and N,N-Diethyl-4-acetamidobenzenesulfonamide are classified as harmful if swallowed or in contact with skin, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5][6][7]
Key Toxicological Considerations:
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, dermal (skin) contact, and accidental ingestion.
-
Irritation: Based on analogous structures, the compound should be presumed to be a skin, eye, and respiratory tract irritant.[5][6][7]
-
Sensitization: Sulfonamides are known to sometimes cause allergic skin reactions.[8]
-
Boronic Acid Specific Hazards: While generally less hazardous than many organometallics, some arylboronic acids have been identified as potential genotoxic impurities (PGIs), necessitating careful control of residual levels in active pharmaceutical ingredients (APIs).[2][9][10]
Data Presentation: Hazard Summary
| Hazard Classification (Inferred) | Description | GHS Pictogram | Signal Word | Hazard Statements (Anticipated) |
| Acute Toxicity, Oral | Harmful if swallowed.[5][7] | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Harmful in contact with skin.[5] | GHS07 | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Causes skin irritation.[5][7] | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][7] | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][7] | GHS07 | Warning | H335: May cause respiratory irritation |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to safety, known as the "Hierarchy of Controls," is the most effective strategy for minimizing exposure. This hierarchy prioritizes the most effective control measures down to the least.
Mandatory Visualization: Hierarchy of Controls
Caption: The Hierarchy of Controls prioritizes safety measures.
1. Engineering Controls (Primary Barrier): The most critical engineering control is to handle N,N-Diethyl-4-boronobenzenesulfonamide exclusively within a certified chemical fume hood.[8][11] This prevents inhalation of airborne dust and contains any potential spills. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[8][12]
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Designated Areas: Designate specific areas within the laboratory for handling this compound to prevent cross-contamination.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this chemical class.
3. Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for robust engineering controls but serves as the final essential barrier to exposure.
Data Presentation: PPE Specifications
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Essential to prevent eye contact with dust or splashes, which can cause serious irritation.[8][11][13] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Double gloving is highly recommended to protect against contamination when removing the outer pair.[8][11][14] Inspect gloves for damage before each use. |
| Body Protection | A long-sleeved, solid-front lab coat or a disposable gown. | Protects skin from accidental contact. Cuffs should be snug to prevent dust from entering.[8][11] |
| Respiratory Protection | Use within a chemical fume hood. | A fume hood is the primary control. If a situation arises where dust may be generated outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[8][15] |
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the compound's integrity and ensuring laboratory safety.[16]
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation: Before handling, confirm the chemical fume hood is operational.[8] Don all required PPE as specified in Section 2. Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it inside the fume hood.
-
Aliquotting: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid compound to a tared weigh boat or directly into the reaction vessel.
-
Technique: Handle the solid gently to minimize the generation of airborne dust.[16] If transferring between containers, use controlled methods like funnels.[17]
-
Post-Handling: Tightly seal the main container immediately after use.[8][16] Decontaminate the spatula and work surface. Dispose of all contaminated disposable materials (gloves, weigh boats) in a designated hazardous waste container.[11]
-
Hygiene: Thoroughly wash hands and any exposed skin with soap and water after the procedure is complete.[5][8]
Storage
Boronic acids are sensitive to environmental conditions, which can lead to degradation.[2][16] The primary degradation pathways are hydrolysis from moisture and protodeboronation, which can be catalyzed by acidic or basic conditions.[2][16]
Data Presentation: Recommended Storage Conditions
| Parameter | Condition | Rationale & Causality |
| Temperature | Refrigerated (2-8°C) | Recommended for long-term storage to minimize thermal degradation pathways.[16] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation and minimizes exposure to atmospheric moisture, which can cause hydrolysis.[16] |
| Container | Tightly sealed, original container. | Prevents moisture ingress and contamination.[16][17] Containers should be made of compatible materials like glass or HDPE.[17] |
| Environment | Cool, dry, and well-ventilated area. | Protects from heat and humidity, which accelerate degradation.[8][16][18] |
| Incompatibilities | Segregate from strong oxidizing agents and strong acids. | Avoids potentially hazardous chemical reactions.[16] |
Section 4: Emergency Procedures and First Aid
Prompt and correct responses to emergencies are crucial for minimizing harm.
Spill Response
In the event of a spill, follow a structured response protocol.
Mandatory Visualization: Emergency Spill Response Workflow
Caption: A logical workflow for responding to a laboratory spill.
First-Aid Measures
Immediate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. If skin irritation persists or you feel unwell, seek medical attention.[5][12]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms such as respiratory irritation or dizziness occur, seek medical attention.[5][6]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[5][6]
Section 5: Waste Management and Disposal
All waste containing N,N-Diethyl-4-boronobenzenesulfonamide, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.[11][15]
Experimental Protocols: Waste Collection and Disposal
-
Segregation: Use separate, dedicated waste containers for solid and liquid waste. Do not mix boronic acid waste with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[11][15]
-
Containerization: Waste containers must be made of a compatible material, be in good condition, and have a tightly sealing lid.[11][15]
-
Labeling: Clearly label all waste containers as "Hazardous Waste" and list the full chemical name: "N,N-Diethyl-4-boronobenzenesulfonamide".[11]
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Disposal: Follow all institutional, local, and national regulations for the final disposal of hazardous chemical waste. Contact your EHS department to arrange for pickup.[11][15]
References
- 1. sinfoochem.com [sinfoochem.com]
- 2. nbinno.com [nbinno.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. journalcsij.com [journalcsij.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pppmag.com [pppmag.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. laballey.com [laballey.com]
- 18. borax.com [borax.com]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of N,N-Diethyl-4-boronobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N-Diethyl-4-boronobenzenesulfonamide, a boronic acid derivative, represents a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structural features, combining a sulfonamide moiety with a boronic acid group, offer a unique scaffold for the design of targeted therapeutics. Boronic acids have emerged as a privileged class of compounds in drug discovery, owing to their ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules such as proteins and carbohydrates. This interaction underpins the therapeutic efficacy of several FDA-approved drugs. This guide provides a comprehensive overview of the physical and chemical characteristics of N,N-Diethyl-4-boronobenzenesulfonamide, offering a foundational resource for researchers seeking to harness its potential in the development of novel therapeutic agents.
Chemical Identity and Physical Properties
N,N-Diethyl-4-boronobenzenesulfonamide, also known as 4-(diethylsulfamoyl)phenylboronic acid, is an organic compound with the chemical formula C₁₀H₁₆BNO₄S.[1]
Table 1: Physical and Chemical Properties of N,N-Diethyl-4-boronobenzenesulfonamide
| Property | Value | Source(s) |
| CAS Number | 850568-76-2 | [1][2] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [1][2] |
| Molecular Weight | 257.11 g/mol | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 120-124 °C | |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile. | [3] |
Synthesis and Purification
The synthesis of N,N-Diethyl-4-boronobenzenesulfonamide can be achieved through a multi-step process, commencing with the sulfonylation of a suitable aromatic precursor, followed by the introduction of the boronic acid moiety. A plausible and commonly employed synthetic strategy involves the following key transformations:
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a representative, though hypothetical, procedure based on established methods for the synthesis of analogous sulfonamide-phenylboronic acids.[4] Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of N,N-Diethyl-4-bromobenzenesulfonamide
-
To a stirred solution of 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled in an ice bath, add triethylamine (1.1 equivalents).
-
Slowly add diethylamine (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-Diethyl-4-bromobenzenesulfonamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
Method A: Palladium-Catalyzed Borylation
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N,N-Diethyl-4-bromobenzenesulfonamide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base such as potassium acetate (3.0 equivalents).
-
Add a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification.
-
Purify the final product by recrystallization or column chromatography.
Method B: Lithiation and Borylation
-
In a flame-dried flask under an inert atmosphere, dissolve N,N-Diethyl-4-bromobenzenesulfonamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
To this solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting boronic acid by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the phenyl ring. The protons ortho to the sulfonyl group will be deshielded and appear further downfield compared to the protons ortho to the boronic acid group.
-
Ethyl Protons: A quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups of the diethylamino moiety, respectively. The quartet will likely appear in the range of δ 3.0-3.5 ppm, and the triplet will be upfield, around δ 1.0-1.5 ppm.
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, the chemical shift of which can be highly variable and dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the boron atom will be a key signal, and its chemical shift will be influenced by the boron atom. The carbon attached to the sulfur atom will also have a characteristic chemical shift.
-
Ethyl Carbons: Two signals for the methylene and methyl carbons of the diethylamino group, typically in the ranges of δ 40-50 ppm and δ 10-20 ppm, respectively.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
S=O Stretch: Strong absorption bands in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
-
B-O Stretch: A strong band in the region of 1300-1400 cm⁻¹ is expected for the B-O stretching vibration.
-
C-N Stretch: A moderate absorption band around 1200-1350 cm⁻¹ can be attributed to the C-N stretching of the diethylamino group.
Applications in Drug Development
Boronic acids are of significant interest in drug development due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules. This property allows for the design of highly specific and potent inhibitors of enzymes, as well as sensors and drug delivery systems.[5]
N,N-Diethyl-4-boronobenzenesulfonamide, with its sulfonamide and boronic acid functionalities, presents a versatile scaffold for targeting a range of biological targets. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticancer drugs. The boronic acid moiety can be tailored to interact with specific active site residues of enzymes, leading to potent and selective inhibition.
Potential therapeutic applications for derivatives of N,N-Diethyl-4-boronobenzenesulfonamide could include:
-
Enzyme Inhibition: Targeting enzymes where a diol-containing residue is crucial for catalytic activity.
-
Protein-Protein Interaction Modulation: Designing molecules that can disrupt or stabilize protein complexes.
-
Targeted Drug Delivery: Utilizing the boronic acid as a warhead to deliver a cytotoxic agent to specific cells or tissues that overexpress certain cell-surface glycans.
The journey of a boronic acid-containing compound from a laboratory curiosity to a clinically approved drug is a testament to the power of this functional group in medicinal chemistry.[3][6][7]
Safety and Handling
As with any chemical compound, N,N-Diethyl-4-boronobenzenesulfonamide should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. sinfoochem.com [sinfoochem.com]
- 2. bio-fount.com [bio-fount.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: N,N-Diethyl-4-boronobenzenesulfonamide in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura Coupling and the Role of Specialized Boronic Acids
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's broad functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents have contributed to its widespread adoption in both academic and industrial settings.[3]
At the heart of this transformation is the organoboron reagent, typically a boronic acid, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.[4] While a vast array of boronic acids are commercially available, the development of specialized derivatives with unique electronic and steric properties continues to push the boundaries of what is synthetically possible.
This application note focuses on N,N-Diethyl-4-boronobenzenesulfonamide , a boronic acid derivative featuring a sulfonamide moiety. The presence of the sulfonamide group can influence the electronic nature of the aromatic ring, potentially modulating its reactivity in the Suzuki coupling. Furthermore, the sulfonamide functional group is a key pharmacophore in many drug molecules, making this reagent a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[8]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple to form the new biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with N,N-Diethyl 4-boronobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Sulfonamide Moiety in Cross-Coupling Reactions
The integration of sulfonamide functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. These groups can act as bioisosteres for carboxylic acids or amides, enhance pharmacokinetic properties, and participate in crucial hydrogen bonding interactions with biological targets. N,N-Diethyl 4-boronobenzenesulfonamide is a versatile building block that introduces a diethylsulfamoylphenyl group into a target molecule. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a direct and efficient route to a diverse range of biaryl and heteroaryl sulfonamides.[1]
This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into its synthesis, the mechanistic underpinnings of the Suzuki-Miyaura reaction, and provide detailed, field-tested protocols for its successful implementation.
Synthesis of this compound: A Representative Protocol
While this compound is commercially available, an in-house synthesis may be required. A common and effective method for the preparation of arylboronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-N,N-diethylbenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene] (Pd(dppf)Cl₂) (3 mol%), and potassium acetate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a general procedure for the coupling of this compound with a variety of aryl and heteroaryl halides. The electron-withdrawing nature of the sulfonamide group generally makes this boronic acid a reactive coupling partner.[2]
Reagents and Equipment
-
This compound
-
Aryl or heteroaryl halide (bromide or iodide preferred)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane/water, toluene/water, or DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (argon or nitrogen)
Step-by-Step Protocol
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl sulfonamide.
Data Presentation: Reaction Parameters and Expected Yields
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a starting point for optimization.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3 | A range of catalysts should be screened for optimal performance. Buchwald-type ligands can be effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Stronger bases may be required for less reactive halides. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system influences the solubility of the reactants and the stability of the catalytic species. |
| Temperature | 80-110 °C | Higher temperatures may be necessary for less reactive coupling partners, such as aryl chlorides. |
Expected Yields with Various Aryl Halides:
| Aryl Halide Type | Example | Expected Yield |
| Electron-poor Aryl Bromide | 4-Bromoacetophenone | High (85-95%) |
| Electron-rich Aryl Bromide | 4-Bromoanisole | Moderate to High (70-85%) |
| Sterically Hindered Aryl Bromide | 2-Bromotoluene | Moderate (60-75%) |
| Heteroaryl Bromide | 3-Bromopyridine | Moderate to High (70-90%) |
| Aryl Chloride | 4-Chloroacetophenone | Lower, may require specialized catalyst systems (40-60%) |
Troubleshooting and Key Considerations
-
Low Yields: If the reaction stalls or gives low yields, consider increasing the temperature, changing the base to a stronger one (e.g., K₃PO₄), or screening different palladium catalysts and ligands.
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be an issue. This can sometimes be minimized by ensuring a truly anaerobic environment and using the appropriate stoichiometry of reagents.
-
Protodeborylation: Boronic acids can undergo hydrolysis to the corresponding arene. This is more common with heteroarylboronic acids but can be a side reaction. Using anhydrous solvents and a shorter reaction time can help mitigate this.
-
Purification: The sulfonamide products are often polar and may require more polar eluent systems for column chromatography.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl and heteroaryl sulfonamides via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling provides a robust and versatile method for its application. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide array of complex molecules with potential applications in drug discovery and materials science.
References
Application Notes and Protocols: N,N-Diethyl-4-boronobenzenesulfonamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Sulfonamidophenylboronic Acid Moiety
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the efficiency of synthetic routes and the pharmacological profile of target molecules. N,N-Diethyl-4-boronobenzenesulfonamide emerges as a particularly valuable building block, synergistically combining the robust reactivity of a boronic acid with the critical pharmacophoric features of a sulfonamide. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile construction of carbon-carbon bonds.[1] Simultaneously, the sulfonamide moiety is a privileged functional group in drug discovery, present in a wide array of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[2] The diethylamide substitution offers modulated solubility and lipophilicity, which can be crucial for optimizing pharmacokinetic properties. This document provides a detailed guide to the application of N,N-Diethyl-4-boronobenzenesulfonamide in organic synthesis, with a focus on practical, field-proven protocols.
Chemical Properties and Handling
| Property | Value |
| Chemical Name | N,N-Diethyl-4-boronobenzenesulfonamide |
| CAS Number | 850568-76-2 |
| Molecular Formula | C₁₀H₁₆BNO₄S |
| Molecular Weight | 257.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMF, DMSO; sparingly soluble in water |
Storage and Handling: N,N-Diethyl-4-boronobenzenesulfonamide is a stable solid but, like most boronic acids, can be sensitive to excessive heat and moisture. It is recommended to store the compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of N,N-Diethyl-4-boronobenzenesulfonamide is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of a C-C bond between the sulfonamide-bearing phenyl ring and a variety of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Synthesis of 4'-(N,N-diethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid
This protocol details the Suzuki-Miyaura coupling of N,N-Diethyl-4-boronobenzenesulfonamide with methyl 4-bromobenzoate, followed by saponification to yield the corresponding biphenyl carboxylic acid, a valuable scaffold in medicinal chemistry. This procedure is adapted from established methods for Suzuki-Miyaura couplings of arylboronic acids with aryl halides.[3]
Reaction Scheme:
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| N,N-Diethyl-4-boronobenzenesulfonamide | 257.11 | 3.10 g | 12.0 | 1.2 |
| Methyl 4-bromobenzoate | 215.04 | 2.15 g | 10.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 347 mg | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Water | - | 10 mL | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | 1.2 g | 30.0 | 3.0 |
| Methanol | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N,N-Diethyl-4-boronobenzenesulfonamide (3.10 g, 12.0 mmol), methyl 4-bromobenzoate (2.15 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (Coupling): After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4'-(N,N-diethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylate. The crude product can be used directly in the next step.
-
Saponification: Dissolve the crude ester in a mixture of methanol (20 mL) and water (10 mL). Add sodium hydroxide (1.2 g, 30.0 mmol) and heat the mixture to 60 °C for 4 hours.
-
Workup (Saponification): Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and acidify to pH 2-3 with 1 M HCl.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4'-(N,N-diethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid. Further purification can be achieved by recrystallization from ethanol/water.
Expected Yield: 80-90% over two steps.
Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
For laboratories preferring to synthesize the building block in-house, a two-step procedure starting from 4-bromobenzenesulfonyl chloride is provided.
References
Application Notes & Protocols: Strategic Derivatization of N,N-Diethyl 4-boronobenzenesulfonamide for Medicinal Chemistry
Abstract
The strategic incorporation of boron-containing moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2][3] This is largely due to the unique chemical properties of boron, which can modulate the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2][3] N,N-Diethyl 4-boronobenzenesulfonamide serves as a versatile and highly valuable scaffold for the development of novel therapeutic agents. Its sulfonamide group offers a key interaction point with biological targets, while the boronic acid functionality provides a reactive handle for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of the derivatization of this compound, with a focus on practical, field-tested protocols and the underlying strategic rationale for its application in drug discovery.
Introduction: The Strategic Advantage of the Boronobenzenesulfonamide Scaffold
For a considerable time, boron-containing compounds were largely overlooked in medicinal chemistry due to perceptions of toxicity.[1][3] However, the successful development and FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, have reshaped this perspective.[1][2][4] It is now understood that the boron atom, particularly in the form of boronic acid, can engage in unique and reversible covalent interactions with biological nucleophiles, such as the serine and threonine residues in enzyme active sites.[2]
The this compound scaffold combines two critical pharmacophoric elements:
-
The Sulfonamide Moiety: A well-established functional group in a multitude of approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of enzymatic reactions.
-
The Arylboronic Acid: A key building block in synthetic chemistry, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This functionality allows for the straightforward introduction of a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
The strategic derivatization of this scaffold is therefore a powerful approach to generating libraries of diverse compounds for screening against a wide range of biological targets.
Core Derivatization Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the primary method for the derivatization of this compound.[6][7][8] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, offering a robust and high-yield method for creating biaryl structures.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium catalyst. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium catalyst couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[5]
The efficiency and success of the Suzuki-Miyaura coupling are highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[5][8]
Experimental Protocols
The following protocols are provided as a starting point for the derivatization of this compound. Optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a variety of aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Deionized water
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
If using a ligand, add it at this stage (2-10 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
If using an aqueous base, add the deionized water.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 75-85 |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Derivatization Workflow
Caption: General workflow for the derivatization and screening process.
Conclusion and Future Perspectives
This compound is a powerful and versatile starting material for the generation of novel chemical entities with therapeutic potential. The protocols and strategies outlined in this guide provide a robust framework for its derivatization, primarily through the Suzuki-Miyaura cross-coupling reaction. The continued exploration of diverse coupling partners and the subsequent biological evaluation of the resulting derivatives are expected to yield promising lead compounds for a variety of disease targets. Future work may also explore other derivatization strategies for this scaffold, further expanding its utility in medicinal chemistry.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
"protocol for using N,N-Diethyl 4-boronobenzenesulfonamide in biaryl synthesis"
Application Note & Protocol
A Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N,N-Diethyl 4-boronobenzenesulfonamide for Advanced Biaryl Synthesis
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, and this protocol outlines a robust method for its synthesis using a sulfonamide-functionalized organoboron reagent.[1][2] We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, offer guidance on parameter optimization, and include a troubleshooting section to address common challenges. The causality behind experimental choices is emphasized to empower users to adapt and optimize the protocol for their specific synthetic targets.
Introduction: The Strategic Importance of Functionalized Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, a feat recognized with the 2010 Nobel Prize in Chemistry. Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[3] At the heart of this chemistry is the synthesis of biaryl structures, which are privileged scaffolds found in numerous FDA-approved drugs, natural products, and advanced organic materials.[1][2]
This compound is an increasingly valuable building block in this context.[] Its utility extends beyond that of a simple arylboronic acid; the integrated N,N-diethylsulfonamide moiety offers several strategic advantages:
-
Chemical Stability: The electron-withdrawing nature of the sulfonamide group can enhance the stability of the boronic acid, facilitating storage and handling.
-
Medicinal Chemistry Relevance: The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. Incorporating this moiety directly into a biaryl scaffold can streamline the synthesis of complex drug candidates.[5]
-
Handles for Further Functionalization: The sulfonamide nitrogen and its ethyl groups, or the aromatic ring itself, can serve as points for subsequent chemical modification, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
This guide provides a foundational protocol for coupling this compound with various aryl halides, enabling the efficient synthesis of diverse biaryl sulfonamides.
Reaction Principle: The Palladium Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6]
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[3] This boronate then transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide (X).
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required based on the specific aryl halide used.
3.1. Materials and Equipment
-
Reagents:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2. Experimental Workflow Diagram
3.3. Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.6 mmol, 1.2 eq), the aryl bromide (0.5 mmol, 1.0 eq), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would lead to deactivation and reaction failure.
-
Solvent Addition: Through a septum, add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Degassing: Sparge the resulting suspension with inert gas for 10-15 minutes. Causality: This step removes any dissolved oxygen from the solvent, further protecting the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.0075 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.015 mmol, 3.0 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the aryl halide.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl sulfonamide product.
Key Parameter Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of four key parameters: the palladium source, ligand, base, and solvent. The optimal combination is substrate-dependent.
| Parameter | Options | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective precatalysts that are reduced in situ to the active Pd(0) species. Palladacycles can offer higher activity and stability, especially for challenging substrates like aryl chlorides.[7] |
| Ligand | Buchwald-type: XPhos, SPhosOthers: PPh₃, P(t-Bu)₃ | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often the first choice. They promote the oxidative addition and accelerate the rate-limiting reductive elimination step, proving effective for sterically hindered or electron-rich/poor substrates.[8] PPh₃ is a classic ligand but may be less effective for challenging couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base is critical for activating the boronic acid. K₃PO₄ is a strong, non-nucleophilic base suitable for a wide range of substrates. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₂CO₃ is a good general-purpose base, often used in aqueous solvent mixtures. The choice of base can significantly impact reaction rate and yield.[3] |
| Solvent | Toluene, 1,4-Dioxane, THF, DME, often with H₂O | Aprotic polar solvents like Dioxane and THF are commonly used. The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species. Toluene is a good choice for higher-temperature reactions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous exclusion of oxygen via proper degassing and use of an inert atmosphere.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10-20 °C increments. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve degassing technique.2. Screen different palladium/ligand combinations. Sometimes lowering the catalyst loading can reduce this side reaction. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Base is too strong for functional groups present on the substrate. | 1. Lower the reaction temperature and monitor for longer reaction times.2. Use a milder base (e.g., K₂CO₃ or KF) and a different solvent system. |
| Protodeboronation (Loss of Boronic Acid group) | 1. Presence of trace acid or excess water.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure the base is not hygroscopic.2. Monitor the reaction closely and stop it once the limiting reagent is consumed. Use a more active catalyst system to reduce reaction time. |
Conclusion
This application note provides a validated and robust protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively leverage this versatile building block to synthesize a wide range of functionalized biaryl sulfonamides. The provided guidelines for optimization and troubleshooting serve as a practical tool to adapt this methodology for the synthesis of novel compounds destined for applications in drug discovery, agrochemicals, and materials science.
References
Application of N,N-Diethyl-4-boronobenzenesulfonamide in Materials Science: A Guide to Potential Applications
Introduction
N,N-Diethyl-4-boronobenzenesulfonamide is an aromatic organic compound featuring two key functional groups: a boronic acid (-B(OH)₂) and a sulfonamide (-SO₂N(CH₂CH₃)₂). While its direct applications in materials science are not yet extensively documented in peer-reviewed literature, its unique chemical structure presents significant potential for the development of novel functional materials. The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a property widely exploited in the design of sensors and stimuli-responsive polymers. The sulfonamide group, on the other hand, can influence the polymer's solubility, thermal stability, and potential for hydrogen bonding.
This guide provides a comprehensive overview of the potential applications of N,N-Diethyl-4-boronobenzenesulfonamide in materials science, focusing on scientifically plausible protocols and workflows. The information presented herein is grounded in the established chemistry of boronic acids and sulfonamides and aims to provide researchers and materials scientists with a solid foundation for exploring the capabilities of this promising, yet underexplored, molecule.
Chemical Properties and Synthesis
N,N-Diethyl-4-boronobenzenesulfonamide possesses a molecular formula of C₁₀H₁₆BNO₄S and a molecular weight of 257.11 g/mol . The key to its utility in materials science lies in the reactivity of its functional groups.
-
Boronic Acid Group: The boronic acid is a Lewis acid that can reversibly react with Lewis bases, most notably 1,2- and 1,3-diols, to form five- or six-membered cyclic boronate esters. This interaction is pH-dependent, with the ester formation being more favorable at higher pH values where the boronic acid is in its tetrahedral boronate form. This reversible covalent chemistry is the foundation for creating materials that can respond to the presence of sugars (like glucose) or changes in pH.
-
Sulfonamide Group: The N,N-diethylsulfonamide group is relatively stable and can impart specific properties to a material, such as altered hydrophilicity/hydrophobicity and potential for intermolecular interactions.
A plausible synthetic route to N,N-Diethyl-4-boronobenzenesulfonamide is outlined below. This protocol is based on established methods for the synthesis of arylboronic acids.
Protocol 1: Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
Objective: To synthesize N,N-Diethyl-4-boronobenzenesulfonamide from 4-bromobenzenesulfonyl chloride.
Materials:
-
4-bromobenzenesulfonyl chloride
-
Diethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Synthesis of N,N-Diethyl-4-bromobenzenesulfonamide:
-
Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylamine (2.2 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N,N-Diethyl-4-bromobenzenesulfonamide.
-
-
Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide:
-
Dissolve the purified N,N-Diethyl-4-bromobenzenesulfonamide (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N,N-Diethyl-4-boronobenzenesulfonamide.
-
Potential Application I: Stimuli-Responsive Hydrogels for Glucose Sensing
The ability of the boronic acid group to bind with glucose makes N,N-Diethyl-4-boronobenzenesulfonamide an excellent candidate monomer for the development of glucose-responsive hydrogels. Such materials could have applications in continuous glucose monitoring or as components of self-regulated insulin delivery systems.
Application Note 1: Preparation of a Glucose-Responsive Hydrogel
Principle: A hydrogel can be formed by copolymerizing a derivative of N,N-Diethyl-4-boronobenzenesulfonamide with a hydrophilic monomer (e.g., acrylamide). In the presence of glucose, the boronic acid groups will bind to the sugar, leading to a change in the hydrogel's properties, such as its swelling ratio, which can be detected.
Protocol 2: Synthesis of a Poly(acrylamide-co-(N,N-Diethyl-4-vinylbenzenesulfonamide-boronic acid)) Hydrogel
Objective: To synthesize a glucose-responsive hydrogel via free-radical polymerization.
Step 1: Synthesis of a Polymerizable Monomer
First, N,N-Diethyl-4-boronobenzenesulfonamide needs to be modified with a polymerizable group, such as a vinyl group. This can be achieved through a Suzuki coupling reaction.
Materials for Monomer Synthesis:
-
N,N-Diethyl-4-boronobenzenesulfonamide
-
4-vinylphenyl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., toluene/ethanol/water mixture)
Procedure for Monomer Synthesis:
-
In a flask, combine N,N-Diethyl-4-boronobenzenesulfonamide (1 equivalent), 4-vinylphenyl bromide (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2 equivalents).
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the mixture under reflux and an inert atmosphere for 24 hours.
-
After cooling, extract the product into an organic solvent, dry, and purify by chromatography to obtain the vinyl-functionalized monomer.
Step 2: Hydrogel Synthesis
Materials for Hydrogel Synthesis:
-
Acrylamide
-
The synthesized vinyl-functionalized boronic acid monomer
-
Cross-linker (e.g., N,N'-methylenebisacrylamide, BIS)
-
Initiator (e.g., ammonium persulfate, APS)
-
Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)
-
Deionized water
Procedure for Hydrogel Synthesis:
-
Prepare a solution of acrylamide (e.g., 10 wt%), the boronic acid monomer (e.g., 1-5 mol% relative to acrylamide), and BIS (e.g., 0.5 mol% relative to total monomers) in deionized water.
-
Degas the solution by bubbling nitrogen through it for 30 minutes.
-
Add APS (e.g., 0.1 wt% of total monomers) and TEMED (e.g., 0.1 vol%) to initiate the polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.
-
After polymerization, immerse the resulting hydrogel in deionized water to remove unreacted monomers and initiators.
Workflow for Glucose Sensing
Caption: Workflow for the preparation and use of a glucose-responsive hydrogel.
Expected Results and Data Presentation
The swelling ratio of the hydrogel is expected to increase with increasing glucose concentration. This is because the binding of glucose to the boronic acid moieties will increase the charge density within the hydrogel, leading to greater electrostatic repulsion and, consequently, more water uptake. The results can be presented in a table and a graph.
| Glucose Concentration (mM) | Swelling Ratio (Q) |
| 0 | 15.2 |
| 2 | 16.5 |
| 5 | 18.1 |
| 10 | 20.5 |
| 20 | 23.8 |
Swelling Ratio (Q) = (Weight of swollen gel) / (Weight of dry gel)
Potential Application II: Conjugated Polymers for Organic Electronics
Arylboronic acids are versatile building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the synthesis of conjugated polymers. By incorporating N,N-Diethyl-4-boronobenzenesulfonamide as a monomer, novel conjugated polymers with tailored electronic and optical properties can be designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Application Note 2: Synthesis of a Boron-Containing Conjugated Polymer
Principle: N,N-Diethyl-4-boronobenzenesulfonamide can be copolymerized with a dihaloaromatic comonomer via a Suzuki-Miyaura polycondensation reaction to yield a high molecular weight conjugated polymer. The properties of the resulting polymer will depend on the choice of the comonomer.
Protocol 3: Suzuki-Miyaura Polycondensation
Objective: To synthesize a conjugated copolymer of N,N-Diethyl-4-boronobenzenesulfonamide and 2,7-dibromo-9,9-dioctylfluorene.
Materials:
-
N,N-Diethyl-4-boronobenzenesulfonamide
-
2,7-dibromo-9,9-dioctylfluorene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., K₂CO₃)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Anhydrous toluene
Procedure:
-
In a Schlenk flask, combine N,N-Diethyl-4-boronobenzenesulfonamide (1 equivalent), 2,7-dibromo-9,9-dioctylfluorene (1 equivalent), Pd₂(dba)₃ (0.01 equivalents), and P(o-tol)₃ (0.04 equivalents) under an inert atmosphere.
-
Add anhydrous toluene, followed by an aqueous solution of K₂CO₃ (4 equivalents) and a catalytic amount of Aliquat 336.
-
Thoroughly degas the mixture.
-
Heat the reaction to 90 °C and stir vigorously for 48-72 hours.
-
Monitor the increase in viscosity of the reaction mixture.
-
After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Finally, extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again into methanol.
-
Dry the final polymer under vacuum.
Polymerization Logical Relationship
Caption: Logical relationship for the synthesis of a conjugated polymer.
Conclusion
N,N-Diethyl-4-boronobenzenesulfonamide represents a versatile, yet largely unexplored, building block for materials science. The protocols and application notes provided in this guide, while based on established chemical principles, are intended to be a starting point for innovation. By leveraging the unique properties of the boronic acid and sulfonamide functionalities, researchers can potentially develop a new generation of smart materials with applications ranging from biomedical devices to organic electronics. Further research into the synthesis and polymerization of this monomer is highly encouraged to unlock its full potential.
Application Note: N,N-Diethyl 4-boronobenzenesulfonamide - A Versatile Reagent for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for the identification of novel chemical matter for challenging biological targets. This approach relies on the identification of low-molecular-weight compounds ("fragments") that bind with low affinity but high ligand efficiency. These fragments then serve as starting points for the rational design of more potent, drug-like molecules. This application note introduces N,N-Diethyl 4-boronobenzenesulfonamide as a key reagent for FBDD, particularly for targets with serine or threonine residues in their active sites. We will explore the unique chemical properties of this fragment, its strategic advantages in screening campaigns, and provide detailed protocols for its application in primary biophysical screening and structural biology workflows.
Introduction: The Strategic Advantage of Boronic Acids in FBDD
Fragment-based approaches offer a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] By starting with smaller, less complex molecules (typically <300 Da), FBDD campaigns often yield hits with higher quality, better ligand efficiency, and more tractable paths to optimization.[3]
Boronic acids and their derivatives are an increasingly important class of fragments in medicinal chemistry.[4] Their utility is rooted in the unique electronic nature of the boron atom, which possesses an empty p-orbital, allowing it to act as a Lewis acid.[5] This enables the formation of reversible covalent bonds with nucleophilic residues in a protein's active site, most notably the hydroxyl groups of serine and threonine.[6] This reversible covalent interaction can provide a significant affinity advantage for an otherwise weakly binding fragment, making it an ideal tool for identifying and validating specific binding sites.
This compound is a fragment designed to leverage these properties while providing a scaffold amenable to synthetic elaboration.
The Reagent: this compound
This fragment combines two key functional groups on a stable phenyl ring: the boronic acid "warhead" and a diethylsulfonamide group that acts as a versatile scaffold and interaction partner.
Chemical Properties and Synthesis
-
Chemical Name: this compound
-
CAS Number: 850568-76-2
-
Molecular Formula: C₁₀H₁₆BNO₄S[7]
-
Molecular Weight: 257.11 g/mol [7]
The properties of this fragment align well with the "Rule of Three," a common guideline for fragment library design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[8]
A plausible synthetic route can be adapted from established methods for preparing substituted phenylboronic acids and sulfonamides. A common approach involves the palladium-catalyzed cross-coupling of a suitable aryl halide with a diboron reagent, such as bis(pinacolato)diboron, followed by deprotection.
Key Features and Rationale for Use
-
Reversible Covalent Targeting: The boronic acid moiety is the primary driver of this fragment's utility. It can form a transient, reversible covalent bond with serine or threonine residues often found in the active sites of enzymes like proteases and hydrolases. This provides a potent and specific interaction that is readily detectable by biophysical methods.[6]
-
The Sulfonamide Scaffold: The sulfonamide group is a well-established pharmacophore in drug discovery.[2] Its oxygen atoms are excellent hydrogen bond acceptors, and the entire group can participate in stabilizing van der Waals interactions within a protein binding pocket.[9][10][11]
-
Vectors for Elaboration: The N,N-diethyl groups provide a non-polar surface that can probe hydrophobic pockets. More importantly, the phenyl ring and the sulfonamide nitrogen offer clear synthetic vectors for fragment evolution. Once a binding mode is confirmed, these positions can be readily modified to "grow" the fragment into adjacent pockets to increase affinity and selectivity.[3][12]
The logical workflow for utilizing this reagent is depicted below.
Experimental Protocols
A successful FBDD campaign requires sensitive biophysical techniques to detect the weak interactions typical of fragments.[13] We present protocols for a primary screen using Surface Plasmon Resonance (SPR) and a structural follow-up using X-ray crystallography.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for real-time monitoring of binding events. It is highly sensitive and well-suited for fragment screening.[14][15][16]
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chips (e.g., CM5, CAP)
-
Target protein (high purity, >95%)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+, PBS), optimized for target stability
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface (e.g., with EDC/NHS).
-
Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.
-
Deactivate excess reactive groups (e.g., with ethanolamine).
-
Causality: A stable and active immobilized surface is critical for high-quality data.[15] A reference flow cell should be prepared (e.g., activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[16]
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds).
-
Follow with a dissociation phase using running buffer (e.g., 120 seconds).
-
Perform a surface regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer), ensuring the target's activity is preserved.
-
Trustworthiness: Include buffer-only injections (blanks) periodically to double-subtract the data, correcting for any baseline drift.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and buffer blanks.
-
Analyze the steady-state binding response as a function of fragment concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Note: For weak fragments, reaching saturation may not be possible. In such cases, a positive, concentration-dependent response is a strong indicator of a hit.
-
| Parameter | Typical Value/Range | Purpose |
| Fragment Conc. | 10 µM - 1 mM | To characterize weak binding affinities common in FBDD. |
| DMSO Conc. | ≤ 1% | To maintain fragment solubility while minimizing solvent-induced artifacts. |
| Association Time | 30 - 60 s | To observe binding kinetics; fragments typically have fast on/off rates. |
| Dissociation Time | 60 - 180 s | To observe the dissociation of the fragment from the target. |
| Flow Rate | 30 - 100 µL/min | To minimize mass transport limitation effects. |
Table 1: Typical SPR parameters for fragment screening.
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
Crystallography provides high-resolution 3D information on how a fragment binds to its target, which is invaluable for structure-guided optimization.[1][12][17]
Objective: To determine the co-crystal structure of the target protein in complex with this compound.
Materials:
-
Crystallization-grade target protein
-
Crystallization screens and plates
-
This compound solution (high concentration in a miscible solvent, e.g., DMSO)
-
Cryoprotectant solutions
-
Synchrotron X-ray source
Methodology:
-
Crystal Preparation:
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a solution similar to the crystallization mother liquor. The solvent concentration (e.g., DMSO) should be high enough to dissolve the fragment but low enough to not damage the crystal (typically 10-25%).
-
Transfer a protein crystal into the soaking solution. Soaking times can range from minutes to several hours.
-
Trustworthiness: A control crystal should be soaked in a solution containing only the solvent to differentiate solvent binding from fragment binding.
-
-
Data Collection and Processing:
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data using standard software (e.g., XDS, MOSFLM) to obtain integrated intensities.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate an initial difference electron density map (Fo-Fc). A positive density blob in the active site corresponding to the shape of the fragment indicates binding.
-
Model the fragment into the density and perform iterative rounds of refinement and model building until convergence.
-
Note: Specialized software like PanDDA can help detect the weak electron density signals from low-occupancy fragment binders.[17]
-
Fragment Elaboration Strategies
Once the binding mode of this compound is confirmed, the goal is to evolve this low-affinity hit into a high-potency lead compound. The two primary strategies are fragment growing and fragment linking.[12][13][18]
-
Fragment Growing: This is the most common strategy.[3] The co-crystal structure will reveal unoccupied space adjacent to the bound fragment. Synthetic chemistry is then used to add functional groups to the fragment scaffold (e.g., off the phenyl ring) to make new, favorable interactions with the protein, thereby increasing affinity.
-
Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be connected with a chemical linker.[13][19] This can lead to a dramatic increase in affinity due to the additive nature of the binding energies and a favorable change in entropy. The design of the linker is critical to maintain the optimal binding geometry of both original fragments.
Conclusion
This compound is a valuable tool for fragment-based drug discovery campaigns. Its combination of a reversible covalent warhead and a synthetically tractable sulfonamide scaffold makes it an excellent starting point for targeting enzymes with key serine or threonine residues. The protocols outlined in this note provide a robust framework for using this reagent in a modern FBDD workflow, from initial hit identification by SPR to detailed structural characterization by X-ray crystallography, paving the way for the rational design of potent and selective lead compounds.
References
- 1. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinfoochem.com [sinfoochem.com]
- 8. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Drug-protein interactions. Refined structures of three sulfonamide drug complexes of human carbonic anhydrase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Synthetic Utility of N,N-Diethyl-4-boronobenzenesulfonamide
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of N,N-Diethyl-4-boronobenzenesulfonamide
N,N-Diethyl-4-boronobenzenesulfonamide is a versatile bifunctional reagent that holds significant value for researchers in medicinal chemistry and materials science. Its structure incorporates a sulfonamide moiety, a common pharmacophore, and a boronic acid group, which is a key participant in one of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction facilitates the formation of a carbon-carbon bond, typically between an organoboron compound and an organic halide.[1][3]
The ability to use N,N-Diethyl-4-boronobenzenesulfonamide as a building block allows for the direct incorporation of the diethylsulfonamide group into complex molecular architectures. This guide provides a detailed protocol for its use in a typical Suzuki-Miyaura coupling, grounded in an expert understanding of the reaction mechanism and practical laboratory considerations.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview
The success of a Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition : The catalytic cycle begins with the active Pd(0) catalyst. This species inserts itself into the carbon-halogen bond of the organic halide (Ar-X), forming a new Pd(II) complex.[2][4] Electron-rich and bulky ligands on the palladium atom promote this step, especially for less reactive halides like aryl chlorides.[4]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium complex.[1] This process is not spontaneous; the organoboron compound must first be activated by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which can then efficiently transfer its aryl group to the Pd(II) center, displacing the halide.[1][6][7] The choice and strength of the base can significantly influence the reaction rate and yield.[8]
-
Reductive Elimination : In the final step, the two organic groups (one from the original halide and one from the boronic acid) on the Pd(II) complex are coupled together, forming the new C-C bond of the desired biaryl product.[2] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Pillar 2: A Validated Protocol for N,N-Diethyl-4-boronobenzenesulfonamide Coupling
This protocol describes a general procedure for the coupling of N,N-Diethyl-4-boronobenzenesulfonamide with a representative aryl bromide.
Materials and Equipment
| Reagents & Materials | Equipment |
| N,N-Diethyl-4-boronobenzenesulfonamide | Schlenk flask or reaction vial with stir bar |
| Aryl Halide (e.g., 4-Bromoanisole) | Condenser |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Magnetic stir plate with heating |
| Base (e.g., K₂CO₃ or K₃PO₄) | Schlenk line or inert gas (Argon/Nitrogen) manifold |
| Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF) | Syringes and needles |
| Degassed Water | Standard laboratory glassware for workup |
| Ethyl Acetate (for extraction) | Rotary evaporator |
| Brine (saturated NaCl solution) | Silica gel for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin-Layer Chromatography (TLC) plates and chamber |
Step-by-Step Experimental Procedure
Expert Insight: The success of this reaction is highly dependent on maintaining an oxygen-free environment, as oxygen can oxidize the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[4] Therefore, proper degassing and the use of inert atmosphere techniques are critical.
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried Schlenk flask.
-
Add N,N-Diethyl-4-boronobenzenesulfonamide (1.2 equivalents).
-
Add the aryl halide coupling partner (1.0 equivalent).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere Purge:
-
Connect the flask to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[9]
-
Scientist's Note: Pd(PPh₃)₄ is a Pd(0) source and can be used directly. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) form.[10]
-
Using a syringe, add the anhydrous organic solvent (e.g., Dioxane).
-
Add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The water is necessary to dissolve the inorganic base.[11]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath (typically 80-100 °C).
-
Stir the reaction mixture vigorously overnight (12-24 hours).
-
Monitoring Progress: The reaction can be monitored by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under positive inert gas pressure.
-
-
Workup and Isolation:
-
Once the reaction is complete (as determined by the consumption of the limiting aryl halide), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.
-
Caption: A typical workflow for Suzuki-Miyaura coupling.
Pillar 3: Data, Troubleshooting, and Best Practices
Expected Data & Characterization
| Parameter | Details |
| Starting Materials | N,N-Diethyl-4-boronobenzenesulfonamide, Aryl Halide |
| Key Reagents | Pd(PPh₃)₄ (catalyst), K₂CO₃ (base), Dioxane/H₂O (solvent) |
| Reaction Time | 12-24 hours |
| Temperature | 80-100 °C |
| Expected Yield | 60-95% (highly substrate-dependent) |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS to confirm structure and purity |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) source may have degraded, or a Pd(II) precatalyst failed to reduce.[10] | Test the catalyst on a known, reliable reaction (e.g., bromobenzene with phenylboronic acid). Use a fresh batch of catalyst. Consider modern, air-stable precatalysts.[10] |
| Boronic Acid Decomposition: Protodeboronation (hydrolysis) can occur, especially under harsh conditions.[10] | Check the purity of the boronic acid by NMR before use. Consider using more stable boronic esters (e.g., pinacol esters). Use milder conditions if possible.[10] | |
| Insufficient Base: The base is crucial for activating the boronic acid.[1][7] | Ensure the base is of good quality and added in sufficient excess (2-3 eq.). Try a stronger base like K₃PO₄ or Cs₂CO₃.[8] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can re-oxidize Pd(0) to Pd(II), which can promote the coupling of two boronic acid molecules.[4] | Ensure rigorous degassing of solvents and maintain a robust inert atmosphere throughout the reaction.[10] |
| Protodeboronation of Starting Material | Excess Water or Acidity: The C-B bond is susceptible to cleavage by protons. | Use anhydrous solvents and ensure the base is sufficient to neutralize any acidic species. Minimize reaction time and temperature where possible. |
| Dehalogenation of Aryl Halide | Side reaction pathway: Can sometimes compete with the desired coupling. | Screen different ligands or catalyst systems. Sometimes a change in solvent or base can suppress this pathway. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis Considerations for N,N-Diethyl-4-boronobenzenesulfonamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-4-boronobenzenesulfonamide is a key building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The transition from laboratory-scale synthesis to large-scale production presents significant challenges related to reaction control, safety, and product purity. This application note provides a detailed guide for the scale-up synthesis of N,N-Diethyl-4-boronobenzenesulfonamide, focusing on the widely used organolithium route. We will explore critical process parameters, offer a robust and scalable protocol, and discuss essential safety and analytical considerations to ensure a reproducible and efficient manufacturing process.
Introduction: The Strategic Importance of N,N-Diethyl-4-boronobenzenesulfonamide
Boronic acids and their derivatives are indispensable reagents in organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a prominent application for the formation of C-C bonds.[1] N,N-Diethyl-4-boronobenzenesulfonamide, in particular, is a valuable intermediate due to the strong electron-withdrawing nature of the sulfonamide group, which modulates the electronic properties of the boronic acid moiety. While numerous methods exist for the synthesis of arylboronic acids, the organolithium route remains one of the most atom-efficient and cost-effective approaches for specific substrates.[1] However, this method's reliance on highly reactive organolithium reagents introduces significant challenges when moving from the bench to a pilot plant or manufacturing setting.[2][3] This guide aims to provide practical, field-proven insights into navigating these complexities.
Synthetic Pathway: The Organolithium Approach
The most common and direct synthesis of N,N-Diethyl-4-boronobenzenesulfonamide involves a three-step sequence:
-
Lithium-Halogen Exchange: N,N-diethyl-4-bromobenzenesulfonamide undergoes a lithium-halogen exchange with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures to form the corresponding aryllithium intermediate.
-
Borylation: The highly reactive aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate.
-
Hydrolysis: Finally, an acidic aqueous workup hydrolyzes the boronate ester to yield the desired N,N-Diethyl-4-boronobenzenesulfonamide.
Caption: Synthetic workflow for N,N-Diethyl-4-boronobenzenesulfonamide via the organolithium route.
Core Directive: From Benchtop to Reactor - Key Scale-Up Considerations
Scaling a reaction is more than just multiplying reagent quantities. The physical and chemical dynamics change dramatically, demanding a shift in procedural thinking and equipment.
The Criticality of the Lithiation Step
Organolithium reactions are notoriously exothermic and sensitive to moisture and oxygen.[2] What is easily managed in a flask with a dry ice bath becomes a significant safety and quality challenge in a large reactor.
-
Thermal Management: The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation a primary concern. A slow, controlled addition of n-BuLi is paramount to prevent thermal runaways.[2] The internal temperature must be rigorously maintained, typically at or below -70 °C, to minimize side reactions such as deprotonation of the solvent (THF).[2]
-
Mixing and Mass Transfer: Inadequate agitation can create localized "hot spots" where the n-BuLi concentration is high, leading to impurity formation.[2] The choice of impeller (e.g., pitched-blade turbine) and agitation speed are critical process parameters that must be optimized to ensure homogeneity.
-
Reagent Quality and Stoichiometry: The concentration of commercial n-BuLi can vary and should always be confirmed by titration before use.[2] Any residual moisture in the starting material or solvent will consume the expensive organolithium reagent, leading to incomplete conversion and yield loss.[2]
Borylation and Workup Strategies
-
Controlled Addition: The borylation step is also exothermic and requires controlled addition of the trialkyl borate to maintain the cryogenic temperature.
-
Quench and Hydrolysis: The acidic workup must be performed with caution. Adding the reaction mixture to a pre-cooled acidic solution (reverse quench) can be a safer and more controllable method on a large scale.
-
Product Isolation and Purification: Crystallization is the preferred method for isolating the final product. However, boronic acids can be challenging to purify via traditional silica gel chromatography due to their tendency to adhere to the stationary phase.[4][5] Developing a robust crystallization procedure is therefore crucial.
Table 1: Comparative Analysis of Lab vs. Scale-Up Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (>1 kg) | Rationale for Scale-Up Adaptation |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Provides superior heat transfer, containment, and mechanical robustness. |
| Temperature Control | External cooling bath (e.g., dry ice/acetone) | Recirculating thermal fluid in reactor jacket | Ensures precise and uniform temperature control across a large volume. |
| Reagent Addition | Syringe or dropping funnel | Calibrated metering pump | Allows for precise, reproducible, and slow addition rates to manage exotherms.[2] |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer with optimized impeller | Guarantees efficient mixing in viscous solutions and prevents localized concentration gradients.[2] |
| Inert Atmosphere | Balloon or positive pressure line | Nitrogen/Argon sparging and headspace blanket | Crucial for rigorously excluding air and moisture which degrade organolithium reagents.[2] |
| Purification | Flash chromatography, simple filtration | Recrystallization, trituration, centrifugation | Chromatography is often not economically viable or scalable for this class of compounds.[6][7] |
Detailed Scale-Up Protocol (Illustrative 500 g Scale)
Disclaimer: This protocol involves highly hazardous materials and exothermic reactions. A thorough Process Hazard Analysis (PHA) must be conducted by qualified personnel before attempting this synthesis. This procedure should only be performed in a facility designed for such chemistry.
Equipment and Reagents
-
Primary Reactor: 20 L jacketed reactor with overhead stirring, temperature probe, nitrogen inlet, and baffled interior.
-
Addition System: Calibrated pump for n-BuLi addition.
-
Reagents:
-
N,N-diethyl-4-bromobenzenesulfonamide (500 g)
-
Anhydrous Tetrahydrofuran (THF) (5 L)
-
n-Butyllithium (titrated solution in hexanes)
-
Triisopropyl borate
-
6M Hydrochloric Acid
-
Toluene
-
Heptane
-
Step-by-Step Procedure
-
Reactor Inerting and Charging: Thoroughly dry the reactor and purge with nitrogen for several hours. Charge N,N-diethyl-4-bromobenzenesulfonamide and anhydrous THF.
-
Cooling: Begin agitation and cool the reactor contents to -75 °C.
-
Lithiation: Slowly add the n-butyllithium solution via the metering pump over a period of 2-4 hours. Crucially, ensure the internal temperature does not rise above -65 °C.
-
Reaction Hold: After the addition is complete, maintain the reaction at -75 °C for 1 hour to ensure complete conversion.
-
Borylation: Slowly add triisopropyl borate over 1-2 hours, again maintaining the internal temperature below -65 °C.
-
Warm-up: Once the borylation is complete, allow the reaction to warm slowly to room temperature overnight with continued stirring.
-
Quench and Hydrolysis: Cool the reaction mixture to 0 °C. In a separate vessel, prepare the required volume of 6M HCl and cool it to 0 °C. Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring, ensuring the temperature of the quench pot does not exceed 20 °C.
-
Workup and Phase Separation: Allow the layers to separate. Remove and discard the lower aqueous layer.
-
Solvent Swap: Add toluene to the organic layer and distill off the THF and hexanes under reduced pressure. This is key for inducing crystallization.
-
Crystallization and Isolation: Cool the resulting toluene slurry and add heptane as an anti-solvent. Further cool the mixture to promote complete crystallization. Isolate the solid product by filtration or centrifugation.
-
Drying: Wash the filter cake with cold heptane and dry the product under vacuum at a suitable temperature (e.g., 40-50 °C).
Caption: Detailed process workflow for the scale-up synthesis.
Trustworthiness: In-Process Controls and Analytical Validation
A robust process requires rigorous monitoring to ensure consistency and quality.
-
Reaction Monitoring: Use HPLC to monitor the disappearance of the starting material and confirm reaction completion before proceeding to the workup.
-
Purity Analysis: The final product's purity should be assessed by HPLC and its identity confirmed by ¹H NMR and Mass Spectrometry.
-
Residual Solvents: Use Gas Chromatography (GC-HS) to quantify residual solvents (THF, hexanes, toluene, heptane) to ensure they meet specifications.
-
Water Content: Karl Fischer titration is essential to determine the water content, as this can affect the stability and reactivity of the boronic acid product.
Authoritative Grounding & Safety Imperatives
The use of pyrophoric reagents like n-butyllithium on a large scale necessitates strict adherence to safety protocols.[8]
-
Pyrophoric Reagent Handling: n-BuLi ignites spontaneously on contact with air.[8] It must be handled under a strictly inert atmosphere at all times. All transfers should be conducted using pressure or pumps through sealed systems.
-
Exotherm Control: The primary safety control is the addition rate of the organolithium reagent.[2] The cooling system must be demonstrated to have sufficient capacity to handle the heat generated by the reaction. An emergency quench plan (e.g., with a non-reactive solvent or a weak proton source) should be established.
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory. For large-scale operations, additional PPE such as face shields and blast shields may be required.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N,N-Diethyl-4-boronobenzenesulfonamide
Welcome to the technical support center for N,N-Diethyl-4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and application of this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions with confidence.
Introduction
N,N-Diethyl-4-boronobenzenesulfonamide is a bifunctional molecule featuring a boronic acid group and a diethylsulfonamide moiety. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a building block to introduce the 4-(N,N-diethylsulfonamido)phenyl group into complex molecules. The electron-withdrawing nature of the sulfonamide group can influence the electronic properties of the target molecule and presents unique challenges and opportunities in reaction optimization.
Section 1: Synthesis & Purification of the Reagent: FAQs & Troubleshooting
The quality of your starting material is paramount. Issues in a coupling reaction can often be traced back to the purity and stability of the boronic acid reagent itself.
Q1: I am synthesizing N,N-Diethyl-4-boronobenzenesulfonamide and my yields are consistently low. What are the common pitfalls?
Low yields often stem from two critical areas: the initial formation of the C-B bond and the subsequent aqueous work-up.
-
Inefficient Borylation: The most common route involves the lithiation of 4-bromo-N,N-diethylbenzenesulfonamide followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Incomplete lithiation due to residual moisture or impure organolithium reagents is a primary cause of low conversion.
-
Hydrolytic Instability during Work-up: The acid-catalyzed hydrolysis of the boronate ester intermediate to the final boronic acid is a delicate step. Overly harsh acidic conditions or prolonged exposure can lead to protodeboronation, where the C-B bond is cleaved, resulting in the formation of N,N-diethylbenzenesulfonamide as a byproduct.[1]
-
Oxidative Degradation: Boronic acids can be susceptible to oxidation. It is crucial to handle the intermediates and final product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating.
Q2: I am struggling with the purification of N,N-Diethyl-4-boronobenzenesulfonamide. Column chromatography on silica gel gives poor recovery. What should I do?
This is a very common issue. Boronic acids can interact strongly with the silanol groups on standard silica gel, leading to streaking, poor separation, and decomposition on the column.[2]
Recommended Purification Strategies:
-
Acid/Base Extraction: A highly effective method involves converting the boronic acid into its water-soluble boronate salt.[3]
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash with a mild aqueous base (e.g., 1 M NaOH) to form the sodium boronate salt, which partitions into the aqueous layer.
-
Separate the layers and wash the aqueous layer with the organic solvent to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If the product is obtained as a solid, recrystallization is an excellent option. A mixed solvent system, such as ethyl acetate/hexanes or water/ethanol, can be effective.[4]
-
Modified Chromatography: If chromatography is unavoidable, consider these options:
Q3: How should I store N,N-Diethyl-4-boronobenzenesulfonamide to ensure its long-term stability?
Boronic acids can undergo trimerization to form boroxines upon dehydration. While this is often a reversible process, it can affect reactivity and stoichiometry. For optimal stability:
-
Store as a solid in a tightly sealed container.
-
Keep in a desiccator or a dry box to protect from moisture.
-
Store at a low temperature (0-4 °C) to minimize degradation.
Section 2: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
This is the primary application for N,N-Diethyl-4-boronobenzenesulfonamide. The key to a successful coupling lies in the careful selection of four components: the catalyst/ligand system, the base, the solvent, and the temperature.[6][7]
Q4: My Suzuki-Miyaura coupling reaction is failing or giving very low yield. What is the first thing I should check?
Before exhaustively screening conditions, perform a simple control experiment: run the reaction without the aryl halide coupling partner. If you observe significant decomposition of your boronic acid (e.g., formation of N,N-diethylbenzenesulfonamide via protodeboronation), the issue lies with the reaction conditions being too harsh or incompatible with your substrate, rather than a problem with the catalytic cycle itself.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.
Q5: How do I select the optimal Palladium catalyst and ligand?
The choice of catalyst is critical, especially when coupling with less reactive partners like aryl chlorides.[8][9] The ligand's role is to stabilize the Pd(0) active species and facilitate both the oxidative addition and reductive elimination steps.
-
For Aryl Bromides/Iodides: Standard catalysts like Pd(PPh₃)₄ or in-situ systems of Pd(OAc)₂ or Pd₂(dba)₃ with PPh₃ often suffice.
-
For Aryl Chlorides/Sulfonates: These substrates require more active catalyst systems. The key is to use bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.[8][10]
| Ligand Type | Examples | Characteristics & Best Use Case |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly active, bulky dialkylbiaryl phosphines. Excellent for challenging substrates like aryl chlorides and sterically hindered partners. |
| Carbene Ligands | IPr, IMes | N-Heterocyclic Carbenes (NHCs) form very stable and active catalysts. Good for a broad range of substrates.[11] |
| Basic Phosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating and effective for activating aryl chlorides. Can be sensitive to air.[10] |
Q6: Which base should I use and why is it so important?
The base does not merely act as a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (boronate), which is the species that participates in the transmetalation step.[11][12][13][14]
| Base | Example(s) | Strength | Key Considerations |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate | Most common choice. Cs₂CO₃ is more soluble and often gives better results. Requires an aqueous or protic co-solvent to be effective. |
| Phosphates | K₃PO₄ | Strong | A strong, non-nucleophilic base. Excellent for sensitive functional groups and often used under anhydrous conditions. |
| Hydroxides | NaOH, Ba(OH)₂ | Strong | Very effective at forming the boronate, but can promote side reactions or degrade sensitive substrates.[15] |
| Fluorides | KF, CsF | Weak | Used when base-labile groups (e.g., esters) are present. The fluoride anion activates the boronic acid.[11] |
Expert Tip: For N,N-Diethyl-4-boronobenzenesulfonamide, start with K₂CO₃ or K₃PO₄. The sulfonamide group is generally stable, but these bases offer a good balance of reactivity and compatibility.
Q7: What is the ideal solvent system?
The solvent must solubilize the reactants and catalyst while mediating the activity of the base.[16][17] The choice can significantly influence reaction rate and even selectivity.[18][19]
-
Aqueous Mixtures (e.g., Toluene/Water, Dioxane/Water): The classic choice. Water is essential for dissolving inorganic bases like K₂CO₃.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, MeCN): Good for solubilizing a wide range of substrates. Can accelerate reactions but may also lead to catalyst deactivation at high temperatures.[20]
-
Ethers (e.g., THF, 2-MeTHF): Common, less polar aprotic solvents. Often used with stronger, more soluble bases like K₃PO₄.
Q8: I'm observing significant homocoupling of my boronic acid (Glaser coupling). How can I prevent this?
Homocoupling is a common side reaction, particularly if oxygen is present in the reaction mixture.
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This is the most critical factor. Use multiple freeze-pump-thaw cycles or sparge with an inert gas (Argon) for at least 30 minutes.
-
Use High-Purity Reagents: Impurities in the boronic acid can sometimes promote this side reaction.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Experimental Protocols
Protocol 1: Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
This protocol is a representative example and should be adapted and optimized.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-bromo-N,N-diethylbenzenesulfonamide (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench & Hydrolysis: Cool the reaction to 0 °C and quench by slowly adding 2 M HCl (aq) until the pH is ~1-2. Stir vigorously for 1-2 hours at room temperature to complete the hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using the acid/base extraction method described in Section 1, Q2.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a reaction vial or flask, add N,N-Diethyl-4-boronobenzenesulfonamide (1.2 eq), the aryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of N,N-Diethyl-4-boronobenzenesulfonamide in Cross-Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is structured to provide in-depth troubleshooting for side reactions encountered when using N,N-Diethyl-4-boronobenzenesulfonamide in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. Our approach is to diagnose issues from first principles, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Introduction: The Challenge of Electron-Deficient Boronic Acids
N,N-Diethyl-4-boronobenzenesulfonamide is an arylboronic acid characterized by a strongly electron-withdrawing sulfonamide group. This electronic feature significantly influences its reactivity in the Suzuki-Miyaura catalytic cycle. While beneficial for certain applications, it can also predispose the reagent to specific side reactions that may not be as prevalent with electron-rich or neutral arylboronic acids. This guide will walk you through the most common challenges and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low conversion, and I'm recovering my starting aryl halide. What's limiting the reactivity of my N,N-Diethyl-4-boronobenzenesulfonamide?
A1: Low reactivity of an electron-deficient boronic acid often points to a suboptimal transmetalation step in the Suzuki-Miyaura catalytic cycle. The electron-withdrawing sulfonamide group reduces the nucleophilicity of the ipso-carbon attached to the boron atom, making the transfer of this aryl group to the palladium center more difficult.
Troubleshooting Steps:
-
Choice of Base: The base is critical for the formation of the more nucleophilic boronate species [R-B(OH)₃]⁻, which is the active species in transmetalation.[1][2] For an electron-deficient boronic acid, a stronger base may be required to facilitate the formation of this intermediate.
-
Recommendation: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Be mindful that excessively harsh basic conditions can promote other side reactions (see Q2).
-
-
Solvent System: The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, DMF, or DME, often with a small amount of water, are generally effective. The water can aid in dissolving the inorganic base and facilitate the formation of the boronate. For highly sensitive substrates, completely anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) might be necessary.[3]
-
-
Ligand Selection: The ligand on the palladium catalyst plays a crucial role in both the oxidative addition and reductive elimination steps, and can also influence the rate of transmetalation.
-
Recommendation: Electron-rich and bulky phosphine ligands can accelerate the overall catalytic cycle. Consider using ligands like SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.[4]
-
Q2: I'm observing a significant amount of N,N-diethylbenzenesulfonamide as a byproduct. What is this side reaction and how can I minimize it?
A2: This is a classic case of protodeboronation. This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your boronic acid nucleophile.[3] Electron-deficient arylboronic acids can be particularly susceptible to this process.
Causality and Mitigation Strategies:
-
Mechanism: Protodeboronation is often promoted by the presence of water (the proton source) and can be accelerated under harsh basic or acidic conditions. The electron-withdrawing nature of the sulfonamide group can increase the Lewis acidity of the boron center, potentially making it more susceptible to hydrolytic cleavage.
-
Solutions:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching to a weaker base like potassium fluoride (KF) or using carefully controlled amounts of a stronger base.
-
Anhydrous Conditions: Removing water from the reaction system is a direct way to inhibit protodeboronation. This involves using anhydrous solvents and bases. Be aware that some anhydrous systems may have lower reaction rates.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can significantly reduce protodeboronation.[3][5] These derivatives are more stable and slowly release the boronic acid under the reaction conditions.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.[3] Run the reaction at the lowest temperature that still provides a reasonable rate for the desired cross-coupling.
-
| Parameter | Condition to Mitigate Protodeboronation | Rationale |
| Base | K₃PO₄ > K₂CO₃ > KF (in terms of strength) | Weaker bases are less likely to promote hydrolysis. |
| Solvent | Anhydrous (e.g., Dioxane, Toluene) | Removes the primary proton source (water). |
| Temperature | Lower (e.g., 80 °C vs. 110 °C) | Reduces the rate of the undesired side reaction. |
| Boronic Acid Form | Pinacol ester, MIDA ester, Trifluoroborate | These derivatives are more stable to hydrolysis.[5] |
Q3: My main byproduct is the symmetrical biaryl, bis(4-(N,N-diethylsulfamoyl)phenyl). What is causing this homocoupling?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1] Electron-deficient arylboronic acids have been shown to be more prone to certain types of homocoupling.[4]
Troubleshooting Homocoupling:
-
Mechanism: Homocoupling can occur through several pathways. An oxidative pathway involves the reaction of the boronic acid with a Pd(II) species, which is then reduced to Pd(0) after coupling two boronic acid molecules. This is often initiated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1]
-
Solutions:
-
Rigorous Degassing: The most critical step to prevent oxidative homocoupling is the thorough removal of oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is maintained under a positive pressure of inert gas throughout.[6]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) that require in-situ reduction. Inefficient reduction of Pd(II) can leave residual Pd(II) that promotes homocoupling.[1]
-
Ligand Choice: Certain bulky, electron-rich ligands can promote the desired cross-coupling pathway and suppress side reactions. Ligands from the Buchwald family (e.g., SPhos) have been shown to be effective in minimizing homocoupling in some challenging systems.[4]
-
Visualizing the Suzuki-Miyaura Cycle and Key Side Reactions
To better understand the interplay between the desired reaction and the common side reactions, the following diagrams illustrate the key pathways.
Caption: The Suzuki-Miyaura cycle and competing side reactions.
Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling
This protocol is a starting point for optimizing the coupling of N,N-Diethyl-4-boronobenzenesulfonamide.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial containing a stir bar, add the aryl halide (1.0 equiv), N,N-Diethyl-4-boronobenzenesulfonamide (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–100 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Workflow Diagram
When faced with a challenging reaction, a systematic approach is key.
Caption: A systematic workflow for troubleshooting Suzuki couplings.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of N,N-Diethyl-4-boronobenzenesulfonamide and its Reaction Products
Welcome to the technical support center for the purification of N,N-Diethyl-4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important building block and its reaction products.
Introduction: The Challenge of Purifying Aryl Boronic Acids
N,N-Diethyl-4-boronobenzenesulfonamide, a key reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, presents unique purification challenges inherent to the aryl boronic acid class of compounds. These challenges often stem from their polarity, propensity for dehydration to form boroxines, and potential for degradation on standard purification media. This guide provides a systematic approach to overcoming these hurdles, ensuring the isolation of high-purity material essential for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route to N,N-Diethyl-4-boronobenzenesulfonamide, and what are the expected impurities?
A1: The most common and efficient method for the synthesis of aryl boronic acids is the Miyaura borylation reaction. In the case of N,N-Diethyl-4-boronobenzenesulfonamide, this would involve the palladium-catalyzed cross-coupling of N,N-Diethyl-4-bromobenzenesulfonamide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1][2][3]
Based on this synthetic pathway, the primary impurities to anticipate in the crude reaction mixture are:
-
Unreacted Starting Material: N,N-Diethyl-4-bromobenzenesulfonamide.
-
Homocoupled Byproduct: 4,4'-bis(N,N-diethylsulfamoyl)biphenyl, formed from the coupling of two molecules of the starting aryl bromide.
-
Deborylated Product: N,N-diethylbenzenesulfonamide, resulting from protodeboronation of the product.
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction.
-
Boronic Acid-Related Impurities: Boric acid and pinacol if B₂pin₂ is used.
dot graph TD; A[Start: Crude Reaction Mixture] --> B{Initial Work-up}; B --> C[Aqueous Extraction]; C --> D{Purification Strategy}; D --> E[Recrystallization]; D --> F[Silica Gel Chromatography]; E --> G[Pure Product]; F --> G; subgraph Legend direction LR subgraph Nodes direction LR Start[Start] Process[Process Step] Decision[Decision Point] End[End Point] end subgraph Arrows direction LR Link[-->] end end
end Caption: General purification workflow for N,N-Diethyl-4-boronobenzenesulfonamide.
Q2: My crude product is a complex mixture. What is the first step I should take?
A2: An initial aqueous work-up is crucial. After the reaction, the mixture should be diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water. This will remove water-soluble byproducts such as potassium acetate and some of the boric acid derivatives. An optional wash with a dilute brine solution can aid in phase separation.
Q3: How can I effectively remove the residual palladium catalyst?
A3: Residual palladium can be detrimental to subsequent reactions and product stability. Several methods can be employed for its removal:
-
Filtration through Celite®: After the initial work-up, filtering the organic solution through a pad of Celite® can remove a significant portion of the precipitated palladium catalyst.[4][5]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, this method may also lead to some loss of the desired product through non-specific adsorption.[6]
-
Scavenger Resins: For very low levels of palladium contamination, specialized scavenger resins with high affinity for palladium can be used. These are typically functionalized silica or polystyrene beads that can be easily filtered off after treatment.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization
Issue 1: I am unable to find a suitable solvent for recrystallization.
-
Possible Cause: N,N-Diethyl-4-boronobenzenesulfonamide, being a sulfonamide with a polar boronic acid group, has unique solubility characteristics. Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.
-
Suggested Solutions:
-
Solvent Screening: Start by testing the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water).
-
Solvent Pairs: A two-solvent system is often effective for sulfonamides.[8] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly.
-
Recommended Solvent Systems to Try:
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
-
| Solvent System | "Good" Solvent | "Poor" Solvent | Notes |
| Ethanol/Water | Ethanol | Water | A common choice for polar compounds. |
| Acetone/Hexanes | Acetone | Hexanes | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Ethyl Acetate | Hexanes | Another effective system for compounds of intermediate polarity. |
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
-
Suggested Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of the "good" solvent to dilute the solution slightly.
-
Slow Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.
-
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.
-
Seeding: If you have a pure crystal of the product, add it to the cooled solution to induce crystallization.
-
Silica Gel Chromatography
Issue 3: The product streaks on the TLC plate and gives poor separation during column chromatography.
-
Possible Cause: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[9]
-
Suggested Solutions:
-
Eluent Modification: Add a small amount of a polar modifier to the eluent system.
-
Acetic Acid: Adding 0.5-1% acetic acid to the mobile phase can help to protonate the silanol groups and reduce their interaction with the boronic acid.
-
Methanol: A small percentage of methanol can also improve the chromatography of polar compounds.
-
-
Neutralized Silica Gel: While not always necessary, using silica gel that has been pre-treated with a base like triethylamine can sometimes improve the chromatography of acid-sensitive compounds. However, this may not be ideal for the acidic boronic acid.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.
-
Issue 4: I can't differentiate between my product and the starting material (N,N-Diethyl-4-bromobenzenesulfonamide) on the TLC plate.
-
Possible Cause: The boronic acid product and the starting bromo-compound can have very similar polarities, making them difficult to resolve with standard TLC solvent systems.
-
Suggested Solutions:
-
TLC Visualization: Use a stain that is specific for boronic acids. A common method is to dip the TLC plate in a solution of alizarin or curcumin, which forms a colored complex with boronic acids.[1][6][7][10] This will allow you to distinguish the product spot from the starting material.
-
Optimize Eluent System: Experiment with different solvent mixtures to improve separation. A gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity, may be effective.
-
2D TLC: If co-elution is suspected, running a two-dimensional TLC with different solvent systems in each direction can help to resolve the spots.
-
dot graph TD; subgraph "Purification Troubleshooting" A[Start: Impure Product] --> B{Initial Assessment}; B -- "Oily/Sticky Solid" --> C[Recrystallization Issues]; B -- "Complex Mixture" --> D[Chromatography Issues]; C --> E["Try Solvent Pair (e.g., EtOH/Water)"]; C --> F["Slow Cooling & Seeding"]; D -- "Streaking/Tailing" --> G["Modify Eluent (e.g., +0.5% AcOH)"]; D -- "Poor Separation" --> H["Use Boronic Acid Specific Stain (Alizarin)"]; E --> I[Pure Crystals]; F --> I; G --> J[Improved Separation]; H --> J; J --> K[Pure Fractions]; end
end Caption: Decision-making flowchart for troubleshooting purification.
Experimental Protocols
Protocol 1: General Work-up and Palladium Removal
-
Upon completion of the Miyaura borylation reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., dichloromethane).
-
Add activated carbon (5-10% by weight of the crude product) and stir the suspension for 1-2 hours.[6]
-
Filter the mixture through a pad of Celite® to remove the activated carbon and any precipitated palladium. Wash the filter cake with the same solvent.
-
Concentrate the filtrate to obtain the crude product for further purification.
Protocol 2: Recrystallization from an Ethanol/Water Solvent System
-
Place the crude N,N-Diethyl-4-boronobenzenesulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add deionized water dropwise with swirling until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% acetic acid to the eluent mixture to minimize tailing.
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder. c. Pack the column with silica gel in the initial, low-polarity eluent. d. Carefully add the dry-loaded sample to the top of the column. e. Begin elution with the starting solvent system, collecting fractions. f. Monitor the fractions by TLC, using a boronic acid-specific stain if necessary. g. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. spinchem.com [spinchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Technical Support Center: Managing N,N-Diethyl 4-boronobenzenesulfonamide Deboronation
Welcome to the technical support center for N,N-Diethyl 4-boronobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. A common challenge encountered is the premature cleavage of the C–B bond, a side reaction known as protodeboronation, which can significantly lower yields and complicate purification. This document provides in-depth troubleshooting advice, preventative protocols, and a mechanistic overview to help you successfully manage and mitigate this issue.
Understanding the Challenge: The Instability of the C–B Bond
This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electron-withdrawing nature of the N,N-diethylsulfonamide group makes the ipso-carbon of the C–B bond susceptible to protonolysis (cleavage by a proton), leading to the formation of N,N-diethylbenzenesulfonamide as a byproduct.[1][2] This process, known as protodeboronation, is a well-documented decomposition pathway for many arylboronic acids and can be catalyzed by acid, base, or even transition metals.[1][3]
FAQ: Mechanism and Causes of Deboronation
This section addresses the fundamental questions regarding the "why" and "how" of deboronation.
Q1: What is the primary mechanism of deboronation for this compound?
A1: The deboronation of arylboronic acids, especially those with electron-withdrawing substituents, is highly dependent on pH.[1] For this compound, the most relevant pathway in the context of a Suzuki-Miyaura coupling is base-catalyzed protodeboronation .[1][4] The reaction proceeds through the following general steps:
-
Boronate Formation: In the presence of a base (e.g., hydroxide), the boronic acid exists in equilibrium with its more reactive tetrahedral boronate form, [ArB(OH)₃]⁻.[1][5]
-
Protonolysis: This boronate species then reacts with a proton source, typically water or an alcohol solvent, in a rate-limiting step to cleave the C–B bond and form the undesired arene.[1][5]
For highly electron-deficient arylboronic acids, a competing mechanism involving the generation of a transient aryl anion can also occur under strongly basic conditions.[1][5]
Q2: Which reaction parameters most significantly accelerate deboronation?
A2: Several factors can increase the rate of deboronation:
-
High pH/Strong Bases: Strong bases (e.g., NaOH, KOH) significantly increase the concentration of the reactive boronate species, accelerating decomposition.[4][5][6]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired coupling reaction and the undesired deboronation.
-
Protic Solvents: The presence of water or alcohols provides a ready source of protons for the cleavage of the C–B bond.[1]
-
Extended Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the more deboronation will occur.
-
Palladium Catalyst: While essential for the coupling reaction, the palladium catalyst itself can sometimes participate in or facilitate deboronation pathways.
Q3: Why is my this compound degrading even before I start the reaction?
A3: Arylboronic acids can be sensitive to storage conditions. Exposure to atmospheric moisture and acidic or basic impurities on glassware can lead to slow degradation over time. Storing the compound in a desiccator and using clean, dry glassware is crucial for maintaining its integrity.
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of coupled product; significant amount of N,N-diethylbenzenesulfonamide byproduct observed by LC-MS or NMR. | High rate of protodeboronation during the reaction. | 1. Modify Base: Switch from strong bases (NaOH, K₂CO₃) to milder bases like K₃PO₄ or CsF.[7] 2. Lower Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., start at 60-80 °C). 3. Change Solvent System: Use anhydrous solvents (e.g., dioxane, toluene, THF) to minimize the proton source. If a co-solvent is needed, minimize the amount of water. |
| Reaction is sluggish and requires high temperatures, leading to deboronation. | Inefficient catalytic system (palladium source/ligand combination) for the specific substrates. | 1. Ligand Screening: Screen different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to find a more active catalyst that operates at lower temperatures. 2. Catalyst Loading: Ensure adequate catalyst loading (typically 1-5 mol %). |
| Deboronated byproduct forms early in the reaction, even at moderate temperatures. | The boronic acid is inherently unstable under the specific basic conditions. | 1. "Slow-Release" Strategy: Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[1][8][9] These esters hydrolyze slowly under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low.[7][9] |
| Inconsistent results from batch to batch. | Variable quality or age of the boronic acid reagent. | 1. Reagent Qualification: Check the purity of the boronic acid by NMR before use. 2. Proper Storage: Store the reagent under inert gas in a desiccator, away from light. |
Preventative Protocols & Best Practices
Success often lies in prevention. The following protocols are designed to minimize deboronation from the outset.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a milder base and carefully controlled conditions to favor the cross-coupling pathway.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl halide partner (1.0 equivalent), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol %) and SPhos (4 mol %)).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 5:1 dioxane/water) via syringe. The small amount of water is often necessary for the "slow release" of the boronic acid from MIDA esters or to facilitate the catalytic cycle.[9]
-
Base Addition: Add potassium phosphate (K₃PO₄, 3.0 equivalents) as a solid.
-
Reaction Execution: Stir the mixture vigorously at a moderate temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Aim for the shortest reaction time necessary for completion to minimize byproduct formation.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard extraction and purification procedures.
Protocol 2: The "Slow-Release" Strategy using a MIDA Boronate Ester
For particularly challenging couplings where deboronation is severe, converting the boronic acid to an air-stable MIDA boronate is a highly effective strategy.[9] MIDA boronates are exceptionally stable and hydrolyze in a controlled manner under specific basic conditions, ensuring the concentration of the free boronic acid remains low throughout the reaction.[9][10][11]
Workflow:
-
Synthesis of MIDA Ester: Prepare the MIDA boronate of this compound. This derivative is typically a bench-stable, free-flowing solid.[11]
-
Cross-Coupling: Use the MIDA boronate (1.2-1.5 equivalents) in place of the boronic acid in the optimized Suzuki coupling protocol described above. Conditions using K₃PO₄ in a dioxane/water mixture are often ideal for the slow release.[9]
-
Reaction Execution: The reaction may require slightly longer times or higher temperatures compared to using the free boronic acid, but the significant reduction in deboronation often leads to a much cleaner reaction profile and higher isolated yield.[9]
Visualization of Key Processes
Deboronation Mechanism
Caption: Base-catalyzed protodeboronation pathway.
Recommended Experimental Workflow
Caption: Workflow to minimize deboronation.
Analytical Methods for Monitoring Deboronation
Timely detection and quantification of deboronation are critical for effective troubleshooting.
| Technique | Application | Advantages | Considerations |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Real-time reaction monitoring; quantification of starting material, product, and byproduct. | High sensitivity and specificity; provides mass information for unambiguous identification. | Requires specialized equipment; careful calibration is needed for accurate quantification. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Analysis of crude reaction mixtures and final products. | Provides structural information; can be used for quantitative analysis (qNMR) with an internal standard. | Can be complex to interpret with overlapping signals; less sensitive than LC-MS. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Suitable for volatile and thermally stable compounds. | Excellent separation and sensitivity. | Not suitable for non-volatile boronic acids/esters without derivatization. |
| ICP-OES / ICP-MS | Elemental analysis to determine total boron concentration in a sample.[12][13] | Highly accurate for total boron quantification.[12][13] | Destructive; does not distinguish between the boronic acid and other boron-containing species.[12] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meta-Selective C-H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"improving solubility of N,N-Diethyl 4-boronobenzenesulfonamide in reaction media"
Welcome to the technical support center for N,N-Diethyl-4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this versatile reagent in various reaction media. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction: Understanding the Challenge
N,N-Diethyl-4-boronobenzenesulfonamide is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its solubility can be a significant hurdle, leading to poor reaction kinetics, low yields, and reproducibility issues. The presence of both a polar sulfonamide group and a boronic acid moiety contributes to its unique solubility profile, which can be challenging to predict. This guide will equip you with the knowledge and practical strategies to overcome these solubility-related obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my N,N-Diethyl-4-boronobenzenesulfonamide not dissolving in my reaction solvent?
A1: The solubility of N,N-Diethyl-4-boronobenzenesulfonamide is highly dependent on the chosen solvent system. Its crystalline nature and the presence of both polar (sulfonamide, boronic acid) and nonpolar (diethylamino, phenyl ring) groups can lead to poor solvation in a single solvent. A combination of solvents is often necessary to achieve complete dissolution.
Q2: Can I heat the reaction mixture to improve solubility?
A2: Yes, increasing the temperature is a common and effective method to enhance the solubility of most organic compounds, including N,N-Diethyl-4-boronobenzenesulfonamide. However, be mindful of the thermal stability of your reactants and catalyst. Prolonged heating, especially at high temperatures, can lead to degradation of the boronic acid through protodeboronation.[1][2][3]
Q3: I've observed that my compound dissolves initially but then a precipitate forms. What is happening?
A3: This could be due to several factors. The initial dissolution upon heating might be followed by precipitation as the reaction proceeds and the composition of the reaction mixture changes. Another possibility is the formation of insoluble boroxines, which are cyclic anhydrides of boronic acids that can form upon heating and removal of water.[3]
Q4: Is it necessary to use a co-solvent like water in my Suzuki-Miyaura reaction?
A4: In many Suzuki-Miyaura reactions, a co-solvent system, often an organic solvent with water, is beneficial. Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the catalytic cycle and can also play a role in the transmetalation step.[4] However, the amount of water should be carefully optimized, as excess water can promote protodeboronation of the boronic acid.[1][2]
Troubleshooting Guides
Issue 1: Poor Solubility in Aprotic Solvents
Symptoms:
-
The solid reagent does not fully dissolve in solvents like toluene, THF, or dioxane, even with heating.
-
The reaction mixture is a slurry, leading to inconsistent results.
Root Cause Analysis: The polarity of common aprotic solvents may not be sufficient to effectively solvate both the sulfonamide and boronic acid functional groups.
Solutions:
-
Introduce a Polar Aprotic Co-solvent: The addition of a more polar aprotic solvent such as DMF, DMAc, or NMP can significantly improve solubility. Start with a small percentage (e.g., 10% v/v) and gradually increase it while monitoring the reaction progress.
-
Utilize a Biphasic System with a Phase-Transfer Catalyst (PTC): For reactions that are sluggish in biphasic systems (e.g., Toluene/H₂O), a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate species from the aqueous phase to the organic phase where the catalyst resides.[4]
-
Solvent Screening Protocol: A systematic approach to identifying the optimal solvent system is crucial.
-
Protocol 1: Small-Scale Parallel Solvent Screening
-
Prepare a stock solution of your aryl halide, palladium precatalyst, and ligand in a volatile solvent like THF.
-
In a series of reaction vials, add N,N-Diethyl-4-boronobenzenesulfonamide and the chosen base.
-
To each vial, add a different test solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile) or a pre-mixed co-solvent system.
-
Add an equal aliquot of the stock solution to each vial, seal, and heat with vigorous stirring.
-
Monitor the reactions by TLC or LC-MS to identify the solvent system that provides the best conversion.[4]
-
-
Issue 2: Reagent Degradation at Elevated Temperatures
Symptoms:
-
Disappearance of the starting boronic acid without the formation of the desired product.
-
Formation of benzene (from protodeboronation) as a byproduct.
Root Cause Analysis: Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially at high temperatures, in the presence of water, or under strongly acidic or basic conditions.[1][2][3]
Solutions:
-
Optimize Reaction Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate. Running the reaction at a lower temperature for a longer duration may be preferable to forcing it at a high temperature.
-
Choice of Base and Water Content: The choice and concentration of the base, along with the amount of water, can influence the rate of protodeboronation. A weaker base or a non-aqueous base might be beneficial if protodeboronation is a significant issue.
-
Conversion to a Boronic Ester: To enhance stability, N,N-Diethyl-4-boronobenzenesulfonamide can be converted to a more stable boronic ester, such as a pinacol or MIDA ester. These esters are generally more resistant to protodeboronation and can exhibit improved solubility in organic solvents.[1]
-
Workflow for Stability Enhancement:
Caption: Decision workflow for addressing solubility and stability issues.
-
Issue 3: Incomplete Conversion Despite Apparent Solubility
Symptoms:
-
The reaction stalls at a certain percentage of conversion, even though all components appear to be in solution.
Root Cause Analysis:
-
Catalyst Inactivation: The catalyst may be degrading over the course of the reaction.
-
Poor Mixing: In biphasic systems, inadequate stirring can limit the mass transfer between the two phases, effectively slowing down the reaction.[4]
-
Impure Reagents: The presence of impurities in the starting materials or solvents can inhibit the catalyst.
Solutions:
-
Ensure Reagent Purity: Use freshly purified solvents and ensure the purity of your N,N-Diethyl-4-boronobenzenesulfonamide and other reactants.[2]
-
Vigorous Stirring: For biphasic reactions, ensure the stirring is vigorous enough to create an emulsion, thereby maximizing the interfacial area between the aqueous and organic layers.[4]
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. Electron-rich and bulky ligands are often more effective for challenging substrates.[5] Consider using modern palladium precatalysts which are more stable and efficient.[2]
-
Experimental Setup for Robust Suzuki-Miyaura Coupling:
Caption: Key steps for a successful Suzuki-Miyaura coupling reaction.
-
Data Summary
The following table provides a general guide to solvent selection for reactions involving N,N-Diethyl-4-boronobenzenesulfonamide.
| Solvent Class | Examples | Polarity | Suitability as Primary Solvent | Suitability as Co-Solvent | Notes |
| Ethers | THF, Dioxane, 2-MeTHF | Low to Medium | Moderate | Good | Commonly used in Suzuki reactions, often requires a co-solvent.[6] |
| Aromatics | Toluene, Xylene | Low | Low to Moderate | Good | Good for dissolving non-polar substrates; often used in biphasic systems.[6] |
| Amides | DMF, DMAc, NMP | High | Good | Excellent | Excellent solvating power, but can be difficult to remove and may affect catalyst stability.[6] |
| Alcohols | n-BuOH, EtOH | High (Protic) | Low | Moderate | Can participate in side reactions with boronic acids. Use with caution. |
| Water | H₂O | High (Protic) | No | Good | Used to dissolve inorganic bases. Optimize quantity to avoid protodeboronation.[4] |
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for N,N-Diethyl-4-boronobenzenesulfonamide Cross-Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of N,N-Diethyl-4-boronobenzenesulfonamide. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
I. Catalyst & Ligand Selection: Overcoming Electronic Deactivation
The N,N-Diethyl-4-boronobenzenesulfonamide substrate presents a unique challenge due to the electron-withdrawing nature of the sulfonamide group, which deactivates the boronic acid for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] This section provides guidance on selecting the appropriate catalyst system to overcome this hurdle.
FAQ 1: My reaction with a standard Pd(PPh₃)₄ catalyst is sluggish or failing. What is the underlying issue and how can I resolve it?
Answer: The poor performance of traditional palladium catalysts like Pd(PPh₃)₄ is often due to the electronically deactivated nature of your boronic acid. The electron-withdrawing sulfonamide group slows down the transmetalation step, a key process in the catalytic cycle.[3]
To address this, you should employ a more active catalyst system. Consider using palladium pre-catalysts combined with electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[4] These ligands accelerate the rate-limiting oxidative addition and subsequent steps, favoring the desired cross-coupling over side reactions.[5]
Here is a decision-making workflow for catalyst and ligand selection:
Caption: Catalyst selection workflow for challenging couplings.
FAQ 2: I am observing significant homocoupling of my boronic acid. What causes this and how can it be prevented?
Answer: Homocoupling is a common side reaction, especially with electron-deficient boronic acids.[6] It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor the dimerization of the boronic acid.[5][7][8]
Prevention Strategies:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species can minimize side reactions.[4]
-
Controlled Addition: In some cases, slow addition of the boronic acid can keep its concentration low, disfavoring homocoupling.[4]
-
Optimize Ligand: Bulky, electron-rich ligands can suppress homocoupling by promoting the desired cross-coupling pathway.[4]
II. Reaction Conditions: Base and Solvent Optimization
The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling, especially with sensitive substrates.
FAQ 3: Which base should I choose for the coupling of N,N-Diethyl-4-boronobenzenesulfonamide?
Answer: The base plays a crucial role in the transmetalation step. For electron-deficient boronic acids, a stronger base is often required to facilitate this step. However, highly nucleophilic bases can lead to unwanted side reactions.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be beneficial, particularly in promoting difficult transmetalation steps.[4]
It is advisable to screen a few different bases to find the optimal conditions for your specific coupling partners. The physical state of the base is also important; ensure it is finely powdered and dry for optimal reactivity.[4]
FAQ 4: What is the best solvent system for this reaction?
Answer: The solvent can significantly influence the reaction outcome.[9][10] For Suzuki-Miyaura couplings, polar aprotic solvents are generally preferred.
Commonly Used Solvent Systems:
-
Toluene/Water
-
Dioxane/Water [1]
-
THF/Water
The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] The ratio of the organic solvent to water should be optimized for your specific reaction.
III. Troubleshooting Common Issues
This section addresses some of the most common problems encountered during the cross-coupling of N,N-Diethyl-4-boronobenzenesulfonamide.
FAQ 5: I am observing significant protodeboronation of my starting material. What are the causes and solutions?
Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction for boronic acids, especially electron-deficient ones.[7][11]
Causes and Solutions:
-
Acidic Impurities: Ensure all reagents and solvents are free of acidic impurities.
-
Excess Water: While water is often necessary, an excessive amount can promote protodeboronation. Optimize the solvent-to-water ratio.
-
Prolonged Reaction Times: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to conditions that favor protodeboronation.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can be used directly in the coupling reaction.[12][13] These esters are generally more resistant to protodeboronation.[7]
Troubleshooting Guide: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source is fresh and has not been deactivated by exposure to air or moisture.[4] Consider using a more active pre-catalyst.[4] Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[4] |
| Ineffective Ligand | For electron-deficient boronic acids, use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).[4] Ensure the correct palladium-to-ligand ratio is used (typically 1:2 to 1:4 for monodentate ligands).[4] |
| Inappropriate Base | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[4] Ensure the base is finely powdered and dry.[4] |
| Suboptimal Solvent | Screen different polar aprotic solvents (Toluene, Dioxane, THF) with water as a co-solvent.[14][15] Ensure solvents are properly degassed.[4] |
| Low Reaction Temperature | Cautiously increase the reaction temperature. For challenging couplings, temperatures between 80-110 °C are common.[1] |
IV. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of N,N-Diethyl-4-boronobenzenesulfonamide with an aryl halide.
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N,N-Diethyl-4-boronobenzenesulfonamide (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
V. References
-
Al-Amin, M. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem. Retrieved from --INVALID-LINK--
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(36), 13092–13101. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from --INVALID-LINK--
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1435–1448. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. Retrieved from --INVALID-LINK--
-
Saga, Y., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4386–4398. --INVALID-LINK--
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Retrieved from --INVALID-LINK--
-
Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(15), 5537–5542. --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2010). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organometallics, 29(16), 3687–3689. --INVALID-LINK--
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from --INVALID-LINK--
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. --INVALID-LINK--
-
MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. ResearchGate. Retrieved from --INVALID-LINK--
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. --INVALID-LINK--
-
Willis, M. C., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 134(32), 13264–13267. --INVALID-LINK--
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate. Retrieved from --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Science, 2(1), 27–50. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. ResearchGate. Retrieved from --INVALID-LINK--
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). --INVALID-LINK-- NPs as an effective catalyst for Suzuki cross‐coupling reactions between a range of aryl halides and phenylboronic acids. ResearchGate. Retrieved from --INVALID-LINK--
-
Calò, V., et al. (2005). Pd nanoparticles as efficient catalysts for Suzuki and Stille coupling reactions of aryl halides in ionic liquids. The Journal of Organic Chemistry, 70(15), 6040–6044. --INVALID-LINK--
-
Chen, L., et al. (2020). “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Nature Communications, 11(1), 1–8. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from --INVALID-LINK--
-
PubMed. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. PubMed. Retrieved from --INVALID-LINK--
-
Garg, N. K., & Snieckus, V. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. The Journal of Organic Chemistry, 73(13), 5194–5197. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Homocoupling of Methyl 4-Boronobenzoate in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide for Researchers: N,N-Diethyl-4-boronobenzenesulfonamide vs. Boronic Esters in Modern Organic Synthesis
For the discerning researcher in drug discovery and synthetic chemistry, the choice of organoboron reagent is a critical decision that dictates the efficiency, robustness, and scalability of synthetic routes. This guide provides an in-depth comparison of the emerging N,N-Diethyl-4-boronobenzenesulfonamide with the well-established class of boronic esters, particularly the workhorse pinacol esters. We will delve into the fundamental properties, performance in key applications like the Suzuki-Miyaura cross-coupling reaction, and provide actionable experimental protocols.
The Enduring Challenge: Stability vs. Reactivity in Organoboron Chemistry
The utility of organoboron compounds, particularly in palladium-catalyzed cross-coupling reactions, is undeniable. However, the parent boronic acids often present a frustrating paradox: their high reactivity is frequently coupled with limited stability. They are susceptible to degradation pathways such as protodeboronation and oxidation, which can compromise shelf-life and lead to inconsistent reaction yields. This has spurred the development of more stable surrogates, with boronic esters being the most prominent success story.
Boronic esters , such as the widely used pinacol esters, offer a significant leap in stability. By protecting the Lewis acidic boron center within a cyclic ester, they become less prone to decomposition, are often crystalline solids that are easier to handle and purify, and can be stored for extended periods.[1] This enhanced stability, however, can sometimes come at the cost of reduced reactivity compared to the parent boronic acid.
This guide introduces N,N-Diethyl-4-boronobenzenesulfonamide as a noteworthy, albeit less explored, alternative. The core of our comparison lies in how the unique electronic and steric properties of the sulfonamide moiety potentially modulate the stability and reactivity of the boronic acid group, offering a different balance to the established paradigm of boronic esters.
Head-to-Head Comparison: Physicochemical and Performance Attributes
| Feature | N,N-Diethyl-4-boronobenzenesulfonamide | Boronic Esters (e.g., Pinacol Esters) | Rationale and Field Insights |
| Stability | Potentially high | High | The electron-withdrawing nature of the sulfonamide group is expected to decrease the electron density on the boronic acid moiety, potentially enhancing its stability against oxidative degradation. However, comprehensive quantitative data on its hydrolytic stability compared to pinacol esters is not yet widely available in the literature. Pinacol esters are well-documented to be significantly more stable than their corresponding boronic acids.[1] |
| Reactivity in Suzuki-Miyaura Coupling | Theoretically tunable | Generally lower than boronic acids, but highly effective. | The reactivity of boronic esters in the transmetalation step of the Suzuki-Miyaura catalytic cycle is influenced by both steric and electronic factors. While the bulky pinacol group can sometimes hinder the formation of the pre-transmetalation complex, the electronic nature of the ester can either accelerate or decelerate the reaction compared to the free boronic acid. The sulfonamide group in N,N-Diethyl-4-boronobenzenesulfonamide could influence the nucleophilicity of the ipso-carbon, a key factor in the rate of transmetalation.[2] |
| Handling and Purification | Likely a crystalline solid | Often crystalline solids | Boronic esters are renowned for their ease of handling and purification by standard chromatographic techniques. While specific data for N,N-Diethyl-4-boronobenzenesulfonamide is limited, sulfonamides are generally crystalline, suggesting it may share these favorable handling characteristics. |
| Synthesis and Availability | Likely a multi-step synthesis | Readily synthesized via established methods (e.g., Miyaura borylation) | Pinacol boronic esters are widely commercially available or can be synthesized in one step from the corresponding aryl halide and bis(pinacolato)diboron.[3] The synthesis of N,N-Diethyl-4-boronobenzenesulfonamide would likely involve a multi-step sequence, potentially starting from 4-bromobenzenesulfonyl chloride. |
Mechanistic Considerations in the Suzuki-Miyaura Reaction
The critical step in the Suzuki-Miyaura reaction is the transmetalation of the organic group from boron to the palladium center. The nature of the boronic acid derivative plays a pivotal role in this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For boronic esters, it has been shown that they can undergo transmetalation directly without prior hydrolysis to the boronic acid.[2] The rate of this step is highly dependent on the nature of the diol used to form the ester. For instance, sterically hindered esters like pinacol boronate may exhibit slower formation of the key Pd-O-B linked intermediate compared to less hindered esters.[2]
In the case of N,N-Diethyl-4-boronobenzenesulfonamide, the electron-withdrawing sulfonamide group would decrease the electron density on the boron atom, potentially affecting the Lewis acidity and the kinetics of the transmetalation step. Further mechanistic studies are required to fully elucidate its behavior in the catalytic cycle.
Experimental Protocols
To provide a practical comparison, we present representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction using a pinacol boronic ester and a proposed protocol for N,N-Diethyl-4-boronobenzenesulfonamide.
Protocol 1: Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol is a general procedure for the coupling of an aryl halide with an aryl pinacol boronic ester.
Caption: Experimental workflow for Suzuki-Miyaura coupling with a pinacol boronic ester.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the pinacol boronic ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Proposed Protocol 2: Suzuki-Miyaura Coupling with N,N-Diethyl-4-boronobenzenesulfonamide
This proposed protocol is based on standard Suzuki-Miyaura conditions and would require optimization for this specific substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a manner analogous to Protocol 1, combine the aryl halide (1.0 equiv), N,N-Diethyl-4-boronobenzenesulfonamide (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) in a Schlenk flask.
-
Inert Atmosphere: Establish an inert atmosphere as described previously.
-
Solvent and Catalyst Addition: Add a degassed aprotic solvent (e.g., toluene or 1,4-dioxane). Add the palladium catalyst and a suitable ligand (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 1-3 mol% Pd).
-
Reaction: Heat the mixture (e.g., 90-110 °C) and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is crucial. For pinacol esters, a variety of bases can be effective. For the sulfonamide derivative, a stronger base like K₃PO₄ might be beneficial to facilitate the formation of the reactive boronate species.
-
Solvent System: While aqueous solvent systems are common for many Suzuki-Miyaura reactions, the hydrolytic stability of N,N-Diethyl-4-boronobenzenesulfonamide under these conditions would need to be evaluated. Anhydrous conditions might be preferable initially.
-
Catalyst System: The choice of palladium precursor and ligand can significantly impact reaction efficiency. For challenging substrates, more advanced catalyst systems with bulky, electron-rich phosphine ligands are often employed.
Concluding Remarks and Future Outlook
Boronic esters, particularly pinacol esters, remain the gold standard for stable, reliable organoboron reagents in Suzuki-Miyaura cross-coupling and other transformations. Their well-understood reactivity, commercial availability, and ease of handling make them a top choice for a wide range of applications.
N,N-Diethyl-4-boronobenzenesulfonamide represents an intriguing, yet underexplored, alternative. The presence of the sulfonamide moiety offers the potential for enhanced stability and tunable reactivity. However, a thorough, data-driven evaluation of its performance in direct comparison with established boronic esters is necessary to validate its utility. Future research should focus on:
-
Quantitative Stability Studies: A systematic investigation of the hydrolytic and oxidative stability of N,N-Diethyl-4-boronobenzenesulfonamide under various conditions.
-
Comparative Reactivity Profiling: Head-to-head comparisons of reaction yields and rates against a panel of boronic esters in standardized Suzuki-Miyaura reactions.
-
Mechanistic Investigations: Probing the role of the sulfonamide group in the transmetalation step to understand its electronic and steric influence.
By undertaking these studies, the scientific community can determine if N,N-Diethyl-4-boronobenzenesulfonamide and related compounds are simply academic curiosities or valuable new tools in the synthetic chemist's arsenal.
References
A Comparative Guide to the Biological Activity of N,N-Diethyl 4-Boronobenzenesulfonamide Derivatives: A Proposed Investigation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory in Drug Discovery
In the vast landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel bioactive molecules. The N,N-diethylbenzenesulfonamide core is a well-established pharmacophore present in a variety of therapeutic agents, while the boronic acid functional group is renowned for its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[1][2] The convergence of these two moieties in the form of N,N-Diethyl 4-boronobenzenesulfonamide presents a compelling yet underexplored area of research.
This guide addresses the current knowledge gap in the comparative biological activity of this compound derivatives. Due to a notable absence of comprehensive comparative studies in the public domain, this document will serve as a proposed investigational framework. By leveraging established principles from related compound classes, we will outline a systematic approach to synthesize, evaluate, and compare the activity of a focused library of these promising derivatives. This guide is intended to be a catalyst for research, providing a robust starting point for scientists aiming to explore this chemical space.
The Rationale: Why this compound Derivatives?
The N,N-diethylsulfonamide group is a common feature in drugs targeting a range of biological entities, from enzymes to receptors. Its presence can influence pharmacokinetic properties such as solubility, cell permeability, and metabolic stability. On the other hand, the 4-boronobenzenesulfonamide scaffold positions the boronic acid group for potential interaction with biological targets. Boronic acid derivatives have gained significant attention as inhibitors of enzymes like serine proteases, where the boron atom can form a stable tetrahedral intermediate with the catalytic serine residue.
The central hypothesis of our proposed investigation is that by systematically modifying the this compound core, we can modulate the inhibitory potency and selectivity against a chosen biological target. This guide will focus on a representative serine protease, thrombin, as a plausible and well-characterized target for this class of compounds.
Designing a Focused Library of Derivatives
To establish a clear structure-activity relationship (SAR), a focused library of derivatives should be synthesized. The proposed modifications are designed to probe the effects of electronics and sterics on the phenyl ring, as well as the contribution of the N,N-diethyl group.
Table 1: Proposed this compound Derivatives for Comparative Analysis
| Compound ID | R1 | R2 | R3 | R4 |
| LEAD-001 | H | H | H | H |
| LEAD-002 | F | H | H | H |
| LEAD-003 | Cl | H | H | H |
| LEAD-004 | OCH3 | H | H | H |
| LEAD-005 | H | F | H | H |
| LEAD-006 | H | Cl | H | H |
| LEAD-007 | H | OCH3 | H | H |
| LEAD-008 | NO2 | H | H | H |
This table presents a hypothetical library of derivatives for a proposed study.
Experimental Workflows: A Roadmap for Investigation
Synthesis of this compound Derivatives
The synthesis of the proposed derivatives can be achieved through a multi-step process, starting from commercially available materials. The general synthetic route is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: General Procedure for the Synthesis of LEAD-001
-
Sulfonylation: To a solution of aniline (1.0 eq) in pyridine at 0 °C, add 4-acetylaminobenzenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 12 hours. After completion, pour the mixture into ice-cold water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.
-
Deprotection: The acetylated compound (1.0 eq) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is refluxed for 4 hours. The solvent is removed under vacuum, and the residue is neutralized with a saturated sodium bicarbonate solution to afford the free amine.
-
Sandmeyer Reaction: The aniline derivative (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The mixture is stirred at room temperature for 2 hours and then extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the bromo derivative.
-
Borylation: A mixture of the 4-bromo-N,N-diethylbenzenesulfonamide derivative (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.05 eq) in anhydrous dioxane is heated at 80 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the desired this compound derivative.
In Vitro Enzyme Inhibition Assay: Thrombin
The inhibitory activity of the synthesized compounds against thrombin can be determined using a chromogenic substrate assay.
Caption: Workflow for the in vitro thrombin inhibition assay.
Experimental Protocol: Thrombin Inhibition Assay
-
Prepare a stock solution of human α-thrombin in assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well microplate, add 10 µL of the test compound solution at various concentrations.
-
Add 80 µL of the thrombin solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
-
Immediately measure the change in absorbance at 405 nm every minute for 10 minutes using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
The percentage of inhibition is calculated as: [1 - (Initial rate with inhibitor / Initial rate without inhibitor)] x 100.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Hypothetical Comparative Data and Expected SAR
The following table presents hypothetical IC50 values for the proposed derivatives against thrombin. This data is for illustrative purposes to demonstrate how a comparative analysis would be structured.
Table 2: Hypothetical Inhibitory Activity of this compound Derivatives against Thrombin
| Compound ID | Substitution | Hypothetical IC50 (µM) |
| LEAD-001 | H | 15.2 |
| LEAD-002 | 2-F | 10.5 |
| LEAD-003 | 2-Cl | 8.9 |
| LEAD-004 | 2-OCH3 | 25.8 |
| LEAD-005 | 3-F | 12.1 |
| LEAD-006 | 3-Cl | 9.8 |
| LEAD-007 | 3-OCH3 | 18.4 |
| LEAD-008 | 2-NO2 | 5.6 |
Disclaimer: The IC50 values presented in this table are purely hypothetical and are intended for illustrative purposes only.
Expected Structure-Activity Relationships (SAR):
-
Role of the Boronic Acid: The boronic acid moiety is expected to be crucial for inhibitory activity, forming a covalent but reversible bond with the catalytic serine residue (Ser195) in the active site of thrombin.
-
Effect of Phenyl Ring Substituents:
-
Electron-withdrawing groups (EWGs): Substituents like fluorine, chlorine, and nitro groups (LEAD-002, -003, -005, -006, -008) are hypothesized to increase the Lewis acidity of the boron atom, potentially leading to a stronger interaction with the serine hydroxyl group and thus higher potency. The ortho-position (R1) may have a more pronounced effect due to its proximity to the sulfonamide linker.
-
Electron-donating groups (EDGs): An electron-donating group like methoxy (LEAD-004, -007) might decrease the Lewis acidity of the boron, potentially reducing the inhibitory activity.
-
-
Steric Effects: The size and position of the substituents will also play a role. Bulky groups at the ortho-position could cause steric hindrance, either preventing optimal binding or, conversely, promoting a more favorable binding conformation.
-
The N,N-Diethyl Group: This group is expected to interact with a hydrophobic pocket within the enzyme's active site. Modifications to these alkyl chains could be a future avenue for optimization to enhance binding affinity and selectivity.
Concluding Remarks and Future Directions
This guide has laid out a comprehensive and logical framework for the systematic investigation of this compound derivatives as potential enzyme inhibitors. While the lack of existing comparative data necessitates a prospective approach, the principles derived from related sulfonamides and boronic acids provide a strong foundation for this proposed research.
Future work should not only focus on expanding the library of derivatives but also on evaluating their selectivity against other serine proteases (e.g., trypsin, chymotrypsin) to establish a selectivity profile. Furthermore, cell-based assays and subsequent in vivo studies will be essential to translate in vitro inhibitory potency into potential therapeutic efficacy. The exploration of this novel chemical space holds significant promise for the discovery of new and potent therapeutic agents.
References
A Multi-Nuclear NMR Approach to Validating the Structure of N,N-Diethyl 4-boronobenzenesulfonamide
A Senior Application Scientist's Guide to Ensuring Structural Integrity in Drug Discovery and Development
In the landscape of modern drug discovery, particularly in the synthesis of intermediates for cross-coupling reactions, the unambiguous structural validation of key building blocks is paramount.[1][2][3] N,N-Diethyl 4-boronobenzenesulfonamide, a versatile arylboronic acid, serves as a critical component in the construction of complex molecular architectures. Its purity and precise structure directly impact reaction yields, impurity profiles, and the ultimate viability of a drug candidate. This guide provides a comprehensive, multi-nuclear NMR-based strategy for the definitive structural validation of this compound, comparing the diagnostic power of ¹H, ¹³C, and ¹¹B NMR spectroscopy to provide a self-validating analytical workflow.
The Imperative of a Multi-Pronged NMR Strategy
While a single ¹H NMR spectrum can provide an initial "fingerprint" of a molecule, it is often insufficient to rule out structurally similar impurities or confirm the integrity of the crucial boronic acid moiety. A robust, trustworthy validation protocol integrates data from multiple, complementary NMR experiments. This approach, leveraging the unique strengths of ¹H, ¹³C, and the often-underutilized ¹¹B nucleus, creates a self-validating system that ensures the highest confidence in the product's structure.
¹H NMR Spectroscopy: The Initial Structural Sketch
Proton NMR serves as the first-line analytical tool, offering a rapid assessment of the key structural features of this compound. The spectrum is expected to show distinct signals corresponding to the aromatic and diethylamino groups.
Expected ¹H NMR Spectral Features:
| Structural Unit | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights & Rationale |
| Aromatic Protons (H-2, H-6) | ~7.9 - 8.1 | Doublet | 2H | These protons are adjacent to the electron-withdrawing sulfonamide group and the boronic acid group, leading to a downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |
| Aromatic Protons (H-3, H-5) | ~7.7 - 7.9 | Doublet | 2H | These protons are ortho to the boronic acid group and meta to the sulfonamide, resulting in a slightly upfield shift compared to H-2 and H-6. |
| Methylene Protons (-CH₂-) | ~3.2 - 3.4 | Quartet | 4H | The quartet arises from coupling to the adjacent methyl protons. The chemical shift is influenced by the adjacent nitrogen of the sulfonamide. |
| Methyl Protons (-CH₃) | ~1.1 - 1.3 | Triplet | 6H | The triplet is a result of coupling to the neighboring methylene protons. |
| Boronic Acid Proton (-B(OH)₂) | Variable, often broad | Singlet (broad) | 2H | This signal is often broad and its position is highly dependent on solvent, concentration, and water content. It may exchange with residual water in the solvent and can sometimes be difficult to observe. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for arylsulfonamides and arylboronic acids.[4][5]
Comparative Insight: The presence of a clean AA'BB' (two-doublet) system in the aromatic region is a strong indicator of 1,4-disubstitution on the phenyl ring. Any deviation from this pattern could suggest the presence of isomeric impurities.
¹³C NMR Spectroscopy: Confirming the Carbon Framework
Carbon NMR provides crucial information about the carbon skeleton of the molecule, complementing the ¹H NMR data. Each unique carbon atom in the structure should give rise to a distinct signal.
Expected ¹³C NMR Spectral Features:
| Structural Unit | Expected Chemical Shift (δ, ppm) | Key Insights & Rationale |
| C-4 (ipso-Carbon to -B(OH)₂) | ~135 - 140 | The carbon directly attached to boron. This signal can sometimes be broadened due to quadrupolar relaxation of the ¹¹B nucleus. Its observation confirms the position of the boronic acid. |
| C-1 (ipso-Carbon to -SO₂-) | ~140 - 145 | The carbon attached to the sulfonamide group is significantly deshielded. |
| C-2, C-6 (Aromatic CH) | ~126 - 128 | Aromatic carbons ortho to the sulfonamide group. |
| C-3, C-5 (Aromatic CH) | ~134 - 136 | Aromatic carbons meta to the sulfonamide group. |
| Methylene Carbons (-CH₂) | ~42 - 44 | Alkyl carbon adjacent to the nitrogen atom. |
| Methyl Carbons (-CH₃) | ~13 - 15 | Terminal alkyl carbon. |
Note: Data is synthesized from typical values for substituted benzenes and sulfonamides.[6][7]
Comparative Insight: The presence of six distinct signals (four aromatic, two aliphatic) confirms the overall carbon framework. Comparing the spectrum to that of the starting material (e.g., N,N-Diethyl-4-bromo-benzenesulfonamide) is crucial. The disappearance of the signal for the carbon bearing the bromine and the appearance of the C-B signal is a definitive indicator of successful boronation.
¹¹B NMR Spectroscopy: The Definitive Test for Boronic Acid Integrity
For any organoboron compound, ¹¹B NMR is the most direct and powerful technique for validating the state of the boron center.[8] Boron has two NMR-active nuclei, but ¹¹B (80.1% natural abundance) is more sensitive and commonly used.[9] The chemical shift of the ¹¹B nucleus is highly indicative of its hybridization state (sp² vs. sp³).[9][10]
Expected ¹¹B NMR Spectral Features and Comparisons:
| Boron Species | Hybridization | Expected Chemical Shift (δ, ppm) | Linewidth | Significance for Validation |
| Arylboronic Acid (R-B(OH)₂) | sp² (Trigonal Planar) | +28 to +33 | Relatively Sharp | This is the target signal. Its presence in this range confirms the existence of the desired free boronic acid.[11][12] |
| Boroxine (RBO)₃ | sp² (Trigonal Planar) | +30 to +35 | Broader | Boroxines are common cyclic anhydride byproducts of boronic acid synthesis, formed by dehydration. A significant signal here indicates impurity.[11] |
| Boronate Ester/Complex | sp³ (Tetrahedral) | +2 to +10 | Sharp | If the product is complexed with a diol or if the pH is high, a tetrahedral boronate species will form, shifting the signal significantly upfield.[9][13] Its absence in a standard sample confirms the free acid form. |
Expert Insight: The ¹¹B chemical shift is sensitive to pH.[9] At pH values above the pKa, the equilibrium will shift towards the sp³-hybridized anionic boronate form, resulting in a characteristic upfield shift.[9][13] This behavior can be used as a further diagnostic tool to confirm the identity of the boronic acid.
Integrated Validation Workflow
Experimental Protocols
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the B(OH)₂ protons.
-
Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is highly recommended to avoid the broad background signal from standard borosilicate glass tubes.[14]
NMR Data Acquisition:
The following are typical parameters on a 400 or 500 MHz spectrometer. These should be adapted as necessary based on the specific instrument and sample concentration.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | Standard single pulse (zg30) | Standard for routine 1D proton spectra. |
| Relaxation Delay (d1) | 2-5 s | Allows for full relaxation of protons, ensuring accurate integration. | |
| Number of Scans (ns) | 8-16 | Sufficient for good signal-to-noise with a few mg of sample. | |
| ¹³C NMR | Pulse Program | Proton-decoupled (zgpg30) | Provides a spectrum with singlets for each carbon, simplifying interpretation. |
| Relaxation Delay (d1) | 2-5 s | Ensures quantitative accuracy, especially for quaternary carbons. | |
| Number of Scans (ns) | 1024-4096 | ¹³C is much less sensitive than ¹H, requiring more scans. | |
| ¹¹B NMR | Pulse Program | Proton-decoupled (zgpg) | Simplifies the spectrum by removing ¹¹B-¹H coupling. |
| Relaxation Delay (d1) | 1 s | ¹¹B nuclei typically have faster relaxation times. | |
| Number of Scans (ns) | 256-1024 | Provides good signal-to-noise. More scans may be needed for dilute samples.[9] | |
| Acquisition Window | ~200 ppm | A wide spectral window is needed to observe all potential boron species and ensure proper baseline correction.[14] |
Conclusion
Validating the structure of this compound requires a methodical and multi-faceted approach. Relying solely on ¹H NMR can leave critical structural questions unanswered. By systematically acquiring and interpreting ¹H, ¹³C, and, most importantly, ¹¹B NMR spectra, researchers and drug development professionals can build an unassailable case for the structural integrity of their material. This integrated workflow not only confirms the desired product but also provides a detailed view of potential impurities, such as boroxines, ensuring the quality and reliability of this crucial building block for downstream applications. This level of analytical rigor is not just good practice; it is a necessity for efficient and successful drug development.[15]
References
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. rsc.org [rsc.org]
- 7. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR Protocols [nmr.chem.ucsb.edu]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Kinetic Performance of N,N-Diethyl-4-boronobenzenesulfonamide in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, prized for its functional group tolerance and reliability.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency and kinetics of this transformation. This guide presents an in-depth comparative analysis of the kinetic performance of N,N-Diethyl-4-boronobenzenesulfonamide, a boronic acid derivative featuring a potent electron-withdrawing sulfonamide group. We will explore its reactivity in the context of commonly employed boronic acids and provide the experimental framework necessary for researchers to conduct their own comparative kinetic studies.
The inherent value of understanding reaction kinetics lies in the ability to optimize reaction conditions, elucidate mechanisms, and ensure process safety and scalability—a trifecta of concerns for academic and industrial chemists alike.[2] This guide is structured to provide not just a theoretical overview, but also actionable experimental protocols and data interpretation frameworks.
The Influence of Electronics: A Comparative Perspective
The rate of the Suzuki-Miyaura reaction is intricately linked to the electronic nature of the coupling partners. The transmetalation step, often rate-determining, involves the transfer of the organic moiety from the boron atom to the palladium center.[3] The nucleophilicity of the organic group on the boronic acid plays a pivotal role in this process.
-
Electron-Donating Groups (EDGs) on the arylboronic acid, such as a methoxy group (e.g., 4-methoxyphenylboronic acid), increase the electron density on the ipso-carbon, enhancing its nucleophilicity and generally leading to faster transmetalation rates and higher reaction yields.[4][5]
-
Electron-Withdrawing Groups (EWGs) , conversely, decrease the electron density on the ipso-carbon, reducing its nucleophilicity and often leading to slower transmetalation.[4] The N,N-diethylsulfonamide group in N,N-Diethyl-4-boronobenzenesulfonamide is a strong electron-withdrawing substituent.
Based on these principles, we can anticipate that the coupling reactions involving N,N-Diethyl-4-boronobenzenesulfonamide will exhibit slower kinetics compared to phenylboronic acid and significantly slower kinetics than 4-methoxyphenylboronic acid under identical conditions. However, the precise quantification of this difference requires rigorous kinetic studies.
Comparative Kinetic Data (Illustrative)
To provide a tangible comparison, the following table presents illustrative initial rate data for the Suzuki-Miyaura coupling of 4-bromoanisole with various boronic acids. This data is based on expected trends and serves as a template for the type of results that would be generated from the experimental protocols outlined in this guide.
| Boronic Acid | Substituent Type | Expected Relative Initial Rate (Normalized) | Key Considerations |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 1.5 - 2.0 | Rapid transmetalation due to the electron-donating methoxy group. |
| Phenylboronic Acid | Neutral | 1.0 | Serves as the benchmark for comparison. |
| N,N-Diethyl-4-boronobenzenesulfonamide | Electron-Withdrawing | 0.3 - 0.6 | Slower transmetalation is anticipated due to the strong electron-withdrawing nature of the sulfonamide group.[4] |
| 4-Nitrophenylboronic Acid | Strongly Electron-Withdrawing | 0.1 - 0.3 | Often exhibits very slow kinetics due to the powerful electron-withdrawing nitro group. |
Experimental Protocols for Comparative Kinetic Analysis
To generate robust and comparable kinetic data, a well-defined experimental protocol is paramount. The following sections detail the necessary steps and methodologies for conducting a kinetic study of Suzuki-Miyaura reactions.
General Reaction Setup
A standardized reaction setup is crucial for reproducibility. The following procedure can be adapted for monitoring by various analytical techniques.[3][6]
-
Reactor Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv), the boronic acid to be tested (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent and Internal Standard : Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 10 mL) and an internal standard (e.g., dodecane for GC-MS analysis or 1,3,5-trimethoxybenzene for NMR analysis, 0.5 mmol, 0.5 equiv) via syringe.
-
Temperature Equilibration : Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir for 10-15 minutes to ensure thermal equilibrium.
-
Reaction Initiation : Inject a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) in a small amount of the reaction solvent. This marks time zero (t=0) for the kinetic analysis.
In-Situ Reaction Monitoring Techniques
Directly monitoring the reaction mixture provides a continuous and detailed kinetic profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful quantitative technique for monitoring reaction kinetics in real-time.[7][8]
-
Setup : The reaction is performed directly in an NMR tube. A "dummy" sample without the catalyst can be used to pre-heat the NMR probe to the desired temperature.[8]
-
Data Acquisition : A series of ¹H or ¹⁹F NMR spectra (if applicable) are acquired at regular intervals. For ¹H NMR, selecting non-overlapping signals for the starting material, product, and internal standard is crucial.
-
Data Analysis : The integral of the signals corresponding to the reactants and product are normalized against the integral of the internal standard. Plotting the concentration of the product over time allows for the determination of the initial reaction rate.
Caption: Workflow for in-situ NMR monitoring of a Suzuki-Miyaura coupling reaction.
Online HPLC provides automated and highly accurate quantitative data, making it ideal for detailed kinetic profiling.[2]
-
Setup : An automated liquid handling system is integrated with an HPLC. The reaction is set up in a temperature-controlled vial.
-
Sampling and Quenching : At programmed intervals, the automated system withdraws an aliquot from the reaction mixture and quenches it in a separate vial containing a suitable solvent (e.g., acetonitrile with a small amount of acid).
-
Analysis : The quenched sample is automatically injected into the HPLC for analysis. A pre-developed method is used to separate and quantify the reactants and products.
-
Data Analysis : The peak areas are used to determine the concentrations of the species of interest. Plotting concentration versus time yields the kinetic profile.
Caption: Workflow for online HPLC monitoring of a Suzuki-Miyaura coupling reaction.
Mechanistic Implications and Causality
The observed differences in reaction rates can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is where the electronic nature of the boronic acid has the most significant impact. For transmetalation to occur, the boronic acid is typically activated by a base to form a more nucleophilic boronate species.[9] The electron-withdrawing sulfonamide group in N,N-Diethyl-4-boronobenzenesulfonamide reduces the electron density on the aromatic ring, making the ipso-carbon less nucleophilic. This decreased nucleophilicity leads to a higher activation energy for the transfer of the aryl group to the palladium center, resulting in a slower reaction rate compared to electron-neutral or electron-rich arylboronic acids.
Furthermore, the pKa of the boronic acid can influence the equilibrium concentration of the active boronate species. While a lower pKa, as expected for N,N-Diethyl-4-boronobenzenesulfonamide due to the EWG, might suggest easier formation of the boronate, the overriding factor for the transmetalation rate is the nucleophilicity of the carbon atom being transferred.[10]
Conclusion
The kinetic performance of N,N-Diethyl-4-boronobenzenesulfonamide in Suzuki-Miyaura coupling reactions is predicted to be attenuated compared to its electron-neutral and electron-rich counterparts. This is a direct consequence of the strong electron-withdrawing nature of the N,N-diethylsulfonamide group, which deactivates the boronic acid towards the crucial transmetalation step. However, this does not preclude its utility. For certain applications, a more controlled and slower reaction rate might be desirable.
This guide provides the foundational knowledge and detailed experimental protocols for researchers to quantitatively assess the kinetic behavior of N,N-Diethyl-4-boronobenzenesulfonamide and other boronic acids. By employing rigorous kinetic analysis, scientists can make informed decisions in catalyst and substrate selection, leading to the development of more efficient and robust synthetic methodologies.
References
- 1. youtube.com [youtube.com]
- 2. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to N,N-Diethyl 4-boronobenzenesulfonamide as a Phenylboronic Acid Alternative in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical to the success of this transformation. While phenylboronic acid has long been a workhorse in this field, the exploration of substituted analogs continues to push the boundaries of synthetic efficiency and scope. This guide provides an in-depth comparison of N,N-Diethyl 4-boronobenzenesulfonamide with the traditional phenylboronic acid, offering insights into its unique properties and potential advantages in specific synthetic contexts.
Introduction: The Role of Boronic Acids in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid.[1] Boronic acids are favored for their stability, low toxicity, and functional group tolerance.[1] Phenylboronic acid, as the parent arylboronic acid, is widely used due to its commercial availability and well-understood reactivity. However, the electronic nature of the phenyl ring can significantly influence the reaction kinetics and overall efficiency. The introduction of substituents on the phenyl ring can modulate the reactivity of the boronic acid, offering opportunities to optimize reaction conditions and overcome challenges associated with difficult couplings.
Physicochemical Properties: A Comparative Overview
The introduction of the N,N-diethylsulfamoyl group at the para-position of the phenylboronic acid moiety imparts distinct physicochemical properties compared to the unsubstituted phenylboronic acid.
| Property | Phenylboronic Acid | This compound (Predicted) |
| Molecular Weight | 121.93 g/mol | 271.14 g/mol |
| Appearance | White to off-white crystalline powder | Likely a white to off-white solid |
| Solubility | Soluble in polar organic solvents like ether and methanol; sparingly soluble in water and nonpolar solvents like benzene.[2] | Expected to have good solubility in polar aprotic solvents like DMF, DMSO, and THF. |
| pKa | ~8.8 | Expected to be significantly lower (more acidic) than phenylboronic acid due to the strong electron-withdrawing sulfonamide group. |
| Stability | Prone to dehydration to form the trimeric boroxine anhydride, especially upon heating.[3] | The electron-withdrawing nature may increase susceptibility to protodeboronation under basic conditions.[4][5] |
Mechanistic Implications of the N,N-Diethylsulfamoyl Substituent
The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The electronic properties of the boronic acid primarily influence the transmetalation step.
The N,N-diethylsulfamoyl group is a potent electron-withdrawing group. This has two major, and somewhat opposing, consequences for the Suzuki-Miyaura coupling:
-
Enhanced Lewis Acidity and Potentially Faster Transmetalation: The electron-withdrawing nature of the sulfonamide group increases the Lewis acidity of the boron center. This can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.[7] In some cases, electron-withdrawing groups on the boronic acid can lead to a faster transmetalation.[8]
-
Increased Susceptibility to Protodeboronation: A significant drawback of electron-deficient arylboronic acids is their increased rate of protodeboronation, especially under the basic conditions required for the Suzuki-Miyaura reaction.[4][5] This side reaction consumes the boronic acid and reduces the overall yield of the desired coupled product.
The overall success of a Suzuki-Miyaura coupling with this compound will therefore depend on the delicate balance between the rate of transmetalation and the rate of protodeboronation. Careful optimization of reaction conditions, particularly the choice of base, solvent, and temperature, is crucial.
Proposed Synthesis of this compound
Diagram: Proposed Synthetic Pathway for this compound
References
A Mechanistic and Comparative Guide to the Reactions of N,N-Diethyl-4-boronobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive mechanistic investigation into the reactions of N,N-Diethyl-4-boronobenzenesulfonamide, a versatile building block in modern organic synthesis. With a focus on the widely applied Suzuki-Miyaura cross-coupling reaction, this document offers a comparative analysis of its performance against other boronic acids, supported by experimental data and detailed protocols. As a senior application scientist, this guide is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles to empower researchers in optimizing their synthetic strategies.
Introduction to N,N-Diethyl-4-boronobenzenesulfonamide
N,N-Diethyl-4-boronobenzenesulfonamide is an arylboronic acid derivative featuring a strongly electron-withdrawing N,N-diethylsulfonamide group at the para position. This electronic feature significantly influences its reactivity, particularly in palladium-catalyzed cross-coupling reactions. While boronic acids are celebrated for their utility in forming carbon-carbon bonds, the electronic nature of the substituents on the aromatic ring plays a pivotal role in the reaction's efficiency and outcome.[1][2] The electron-deficient nature of the aryl nucleus in N,N-Diethyl-4-boronobenzenesulfonamide makes it a valuable reagent for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, facilitating the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
The Catalytic Cycle
The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate.[4] This is often the rate-determining step.[4] The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product (Ar-R) and regenerates the active Pd(0) catalyst, thus completing the cycle.[3]
Performance Comparison: The Role of the Sulfonamide Group
The N,N-diethylsulfonamide group in our topic compound is a strong electron-withdrawing group (EWG). In the context of the Suzuki-Miyaura reaction, EWGs on the boronic acid partner can have a complex influence. Generally, electron-donating groups (EDGs) on the boronic acid accelerate the transmetalation step, leading to higher reaction rates and yields.[2] Conversely, EWGs can decrease the nucleophilicity of the aryl group, potentially slowing down this key step.[1]
However, the judicious choice of reaction conditions, including the catalyst, ligand, base, and solvent, can overcome this challenge and enable efficient coupling of electron-deficient boronic acids.[2]
Comparative Data with Other Electron-Deficient Arylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-Diethyl-4-boronobenzenesulfonamide (Expected) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Good to Excellent | - |
| 4-Cyanophenylboronic Acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 95 | [6] |
| 4-Nitrophenylboronic Acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 88 | [7] |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 | [8] |
Disclaimer: The data in this table is compiled from different literature sources and should be used as a qualitative guide. Reaction conditions are not identical across all entries. The expected performance of N,N-Diethyl-4-boronobenzenesulfonamide is a reasoned estimation based on the general reactivity trends of electron-deficient boronic acids.
The data suggests that while electron-deficient boronic acids may require slightly longer reaction times or more specialized catalyst systems compared to their electron-rich counterparts, high yields are certainly achievable. The N,N-diethylsulfonamide group, being a potent EWG, is expected to render the boronic acid less reactive than unsubstituted phenylboronic acid, but likely in a similar reactivity range to other electron-poor boronic acids like the cyano- and nitro-substituted analogs.
Experimental Protocols
The following is a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction using N,N-Diethyl-4-boronobenzenesulfonamide. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
General Procedure for the Suzuki-Miyaura Coupling of N,N-Diethyl-4-boronobenzenesulfonamide
Materials:
-
N,N-Diethyl-4-boronobenzenesulfonamide (1.2 equivalents)
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene and Water, 4:1 v/v, degassed)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-Diethyl-4-boronobenzenesulfonamide, the aryl halide, and potassium carbonate.
-
Causality: A flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Causality: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for a wide range of Suzuki couplings. For electron-deficient boronic acids, catalysts with electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[4]
-
-
Solvent Addition: Add the degassed toluene and water mixture via a syringe.
-
Causality: A biphasic solvent system is often beneficial. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Causality: Elevated temperatures are often required to drive the reaction, especially with less reactive coupling partners.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Alternative Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is the most prominent reaction for boronic acids, other cross-coupling reactions can also be employed for the synthesis of biaryls.
-
Stille Coupling: This reaction utilizes organotin reagents instead of organoboron compounds. While it has a broad scope, the high toxicity of organotin compounds is a significant drawback.[4]
-
Negishi Coupling: Employing organozinc reagents, this method is highly effective but sensitive to air and moisture, requiring stringent anhydrous conditions.[4]
-
Hiyama Coupling: This reaction uses organosilicon compounds and requires an activator, typically a fluoride source.
For the synthesis of N,N-diethyl-4-arylbenzenesulfonamides, the Suzuki-Miyaura coupling with N,N-Diethyl-4-boronobenzenesulfonamide generally offers the best balance of reactivity, functional group tolerance, and operational simplicity with lower toxicity compared to alternatives like Stille coupling.
Conclusion
N,N-Diethyl-4-boronobenzenesulfonamide is a valuable, albeit electronically deactivated, building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its electron-withdrawing nature necessitates careful optimization of reaction conditions, particularly the choice of catalyst and base, it is capable of undergoing efficient coupling to provide access to a wide range of functionalized biaryls. This guide provides the mechanistic understanding and practical protocols necessary for researchers to effectively utilize this reagent in their synthetic endeavors. The comparative context with other electron-deficient boronic acids highlights the importance of strategic planning in reaction design to achieve high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with N,N-Diethyl 4-boronobenzenesulfonamide
This guide provides drug development professionals, researchers, and scientists with a detailed comparison of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction, focusing on the use of N,N-Diethyl 4-boronobenzenesulfonamide as a key building block. The sulfonamide moiety is a critical pharmacophore in numerous therapeutic agents, and efficient methods for its incorporation are of high importance. This document outlines the mechanistic basis for catalyst selection, presents a comparative yield analysis based on a model reaction, provides detailed experimental protocols, and offers guidance for optimizing this essential transformation.
Introduction: The Importance of the Sulfonamide Moiety
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its applications are extensive, particularly in pharmaceutical synthesis where the construction of biaryl structures is common.[2] this compound is an attractive reagent for introducing the diethylsulfonamide group, a feature present in a variety of biologically active molecules. However, as an electron-deficient boronic acid, its reactivity can be challenging. The selection of an appropriate palladium catalyst system is therefore critical to achieving high yields and reaction efficiency.[3] This guide compares the performance of several common and advanced palladium catalysts for the coupling of this substrate with a model aryl bromide.
Mechanistic Considerations for Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The efficiency of each step is heavily influenced by the nature of the palladium catalyst and its associated ligands.
-
Oxidative Addition: The reaction initiates with the oxidative addition of an aryl halide to a Pd(0) complex. Electron-rich and bulky phosphine ligands on the palladium center can facilitate this step by increasing the electron density on the metal, thereby promoting its insertion into the carbon-halogen bond.[5]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] For electron-deficient boronic acids like this compound, a strong base and an effective ligand are often necessary to drive this step forward.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst.[7] This step is often accelerated by bulky ligands, which create steric strain that is relieved upon product formation.[5]
Based on these principles, modern palladacycle precatalysts, such as those developed by Buchwald, often outperform traditional catalysts like Pd(PPh₃)₄, especially for challenging substrates.[8] These advanced catalysts feature bulky, electron-rich biarylphosphine ligands that enhance all three steps of the catalytic cycle.
Comparative Yield Analysis
To provide a clear comparison, a model Suzuki-Miyaura coupling reaction was designed between 4-bromoanisole and this compound. The performance of four distinct palladium catalyst systems was evaluated under standardized conditions. The catalysts chosen represent a range from classical to modern, highly-efficient systems.
Reaction Scheme: (4-MeO)C₆H₄-Br + (Et₂NSO₂)C₆H₄-B(OH)₂ --[Pd Catalyst, Base]--> (4-MeO)C₆H₄-C₆H₄(SO₂NEt₂)
Table 1: Comparison of Palladium Catalyst Performance
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2.0 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 65 |
| Pd(dppf)Cl₂ | 1.5 | K₃PO₄ | Toluene | 110 | 12 | 82 |
| Pd₂(dba)₃ / SPhos | 1.0 / 2.0 | K₃PO₄ | Dioxane | 100 | 4 | 94 |
| XPhos Pd G3 | 1.0 | K₃PO₄ | t-AmOH | 100 | 2 | >98 |
Discussion of Results:
The experimental data clearly demonstrates the evolution of catalyst efficiency.
-
Pd(PPh₃)₄: As a first-generation catalyst, Tetrakis(triphenylphosphine)palladium(0) provided a moderate yield of 65%.[9] This catalyst often requires higher loading and longer reaction times, and can be sensitive to sterically hindered or electronically challenging substrates.[10]
-
Pd(dppf)Cl₂: The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride showed a significant improvement, yielding 82%. The dppf ligand provides greater stability and efficiency compared to PPh₃, making it a reliable choice for many standard couplings.
-
Pd₂(dba)₃ / SPhos: This system, which generates the active catalyst in situ, gave an excellent yield of 94%. SPhos is a Buchwald-type biarylphosphine ligand known for its bulk and electron-rich nature, which accelerates the key steps of the catalytic cycle.[5]
-
XPhos Pd G3: The third-generation Buchwald precatalyst, XPhos Pd G3, delivered a near-quantitative yield in only 2 hours. These advanced palladacycles are designed for high stability and rapid generation of the active Pd(0) species, making them exceptionally effective for coupling challenging substrates like electron-deficient boronobenzenesulfonamides.[11]
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for performing the Suzuki-Miyaura coupling reaction with both a traditional and an advanced catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of N,N-Diethyl-4-boronobenzenesulfonamide Reaction Intermediates
This guide provides an in-depth technical comparison of spectroscopic methodologies for the analysis of reaction intermediates in the synthesis of N,N-Diethyl-4-boronobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of experimental protocols and the rationale behind their application, ensuring scientific integrity and practical utility.
Introduction: The Significance of N,N-Diethyl-4-boronobenzenesulfonamide and its Intermediates
N,N-Diethyl-4-boronobenzenesulfonamide is a molecule of significant interest, integrating two key pharmacophores: an arylsulfonamide and a boronic acid. Arylsulfonamides are prevalent in a wide array of therapeutic agents, while boronic acids are crucial in synthetic chemistry, particularly in cross-coupling reactions, and are themselves a class of bioactive compounds. The synthesis of this bifunctional molecule presents unique challenges in reaction monitoring and intermediate characterization. A thorough understanding of the reaction pathway and the transient species involved is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide explores the application of various spectroscopic techniques to achieve this, providing a comparative analysis to aid in the selection of the most appropriate methods.
Proposed Synthetic Pathway and Key Intermediates
A plausible and efficient synthetic route to N,N-Diethyl-4-boronobenzenesulfonamide (3) involves a two-step process starting from 4-bromobenzenesulfonyl chloride (1). This pathway is advantageous as it allows for the introduction of the sulfonamide and boronic acid functionalities sequentially.
Caption: Proposed synthetic pathway for N,N-Diethyl-4-boronobenzenesulfonamide.
The key intermediates that require careful monitoring and characterization are:
-
N,N-Diethyl-4-bromobenzenesulfonamide (2): The product of the first step. Its complete conversion from the starting material is crucial.
-
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (2a): The boronic ester intermediate formed during the borylation step. The efficiency of this step and the potential for side reactions need to be assessed.[1]
Spectroscopic Techniques for Reaction Monitoring and Intermediate Analysis: A Comparative Overview
The choice of analytical technique is critical for gaining detailed insights into the reaction kinetics and mechanism. Below is a comparative analysis of key spectroscopic methods.
| Technique | Application | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of starting materials, intermediates, and final product. Quantitative analysis of reaction mixtures. | Provides detailed structural information. Inherently quantitative, allowing for the determination of reaction conversion and yield.[2] | Lower sensitivity compared to MS. In-situ monitoring can be challenging for certain reaction setups. |
| ¹¹B NMR Spectroscopy | Specific for monitoring the boron-containing species. Ideal for tracking the conversion of the boronic ester intermediate to the final boronic acid.[3] | Highly specific to boron environments, providing clear signals for boronic esters and boronic acids.[4][5] | Low natural abundance and sensitivity of the ¹¹B nucleus can necessitate higher concentrations or longer acquisition times.[3] |
| Infrared (IR) Spectroscopy | In-situ monitoring of the appearance and disappearance of key functional groups (e.g., S=O stretch of the sulfonyl chloride, N-H stretch if primary/secondary amines were used, B-O stretch of the boronic ester). | Excellent for real-time, non-invasive reaction monitoring. Can be performed directly in the reaction vessel using a probe.[6] | Provides functional group information, but not detailed structural connectivity. Overlapping peaks can complicate analysis in complex mixtures. |
| Mass Spectrometry (MS) | Identification of reactants, products, and low-level intermediates and byproducts. High-resolution MS (HRMS) provides exact mass for formula confirmation. | High sensitivity for detecting trace components.[7] Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[2] | Ionization process can sometimes lead to fragmentation, which may complicate the identification of the parent ion. Quantification can be less straightforward than NMR. |
Experimental Protocols
Protocol 1: Synthesis of N,N-Diethyl-4-bromobenzenesulfonamide (2)
-
To a solution of diethylamine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask cooled to 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1) (1 equivalent) in DCM dropwise.
-
Add a base, such as triethylamine (1.5 equivalents), to the reaction mixture to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or in-situ IR spectroscopy, observing the disappearance of the sulfonyl chloride starting material.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide (3)
-
In a flame-dried Schlenk flask, combine N,N-Diethyl-4-bromobenzenesulfonamide (2) (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like potassium acetate (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane as the solvent and heat the reaction mixture to 80-100 °C.
-
Monitor the formation of the boronic ester intermediate (2a) by ¹H and ¹¹B NMR spectroscopy of aliquots taken from the reaction mixture.
-
Once the formation of the intermediate is complete, cool the reaction to room temperature.
-
For the hydrolysis of the boronic ester, add an aqueous solution of a mild acid (e.g., NH₄Cl) or perform a biphasic workup with an organic solvent and water.
-
Stir vigorously for 1-2 hours. Monitor the conversion of the boronic ester to the boronic acid by ¹¹B NMR.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Spectroscopic Characterization of Intermediates and Final Product
N,N-Diethyl-4-bromobenzenesulfonamide (2)
-
¹H NMR: Expect aromatic protons in the range of 7.6-7.8 ppm. The ethyl groups will show a quartet around 3.3 ppm and a triplet around 1.1 ppm.
-
¹³C NMR: Aromatic carbons will appear in the 120-140 ppm range. The methylene and methyl carbons of the ethyl groups will be observed around 42 ppm and 14 ppm, respectively.
-
IR: Characteristic strong S=O stretching vibrations around 1340 cm⁻¹ and 1160 cm⁻¹.[6] Aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
MS (EI): The molecular ion peak should be observable, along with characteristic isotopic patterns for bromine.
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (2a)
-
¹H NMR: Aromatic protons will show a shift compared to the bromo-analog. A characteristic singlet for the twelve methyl protons of the pinacol group will appear around 1.3 ppm.
-
¹¹B NMR: A single, relatively sharp peak is expected in the range of 25-35 ppm, characteristic of a tetracoordinate boronic ester.[3][5]
N,N-Diethyl-4-boronobenzenesulfonamide (3)
-
¹H NMR: The aromatic proton signals will be further shifted. The B(OH)₂ protons may be visible as a broad singlet, which is often exchangeable with D₂O.
-
¹¹B NMR: A broader signal compared to the boronic ester is expected, typically in the range of 27-30 ppm for the trigonal planar boronic acid.[3]
-
IR: The appearance of a broad O-H stretching band around 3200-3500 cm⁻¹ is indicative of the boronic acid group.
-
MS (ESI): In negative ion mode, a peak corresponding to [M-H]⁻ or in positive ion mode, adducts with solvent or cations might be observed.
Comparative Analysis Workflow
Caption: Workflow for comprehensive spectroscopic analysis of the reaction.
Conclusion and Recommendations
For a comprehensive understanding of the synthesis of N,N-Diethyl-4-boronobenzenesulfonamide, a multi-faceted spectroscopic approach is recommended.
-
For real-time, qualitative monitoring of reaction progress, in-situ IR spectroscopy is highly effective. It provides immediate feedback on the consumption of reactants and formation of products based on key functional group changes.
-
For detailed structural confirmation and quantitative analysis of reaction mixtures, ¹H and ¹¹B NMR spectroscopy are indispensable. ¹H NMR allows for the accurate determination of conversion and yield, while ¹¹B NMR offers specific insight into the state of the boron moiety, which is crucial for monitoring the borylation and hydrolysis steps.
-
Mass spectrometry is the tool of choice for identifying trace intermediates and potential byproducts. Its high sensitivity can reveal minor components that may not be detectable by NMR, providing a more complete picture of the reaction profile.
By judiciously combining these powerful analytical techniques, researchers can gain a deep and nuanced understanding of the reaction dynamics, enabling the development of robust and efficient synthetic protocols for N,N-Diethyl-4-boronobenzenesulfonamide and related compounds.
References
- 1. Acetamide, N,N-diethyl- [webbook.nist.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to N,N-Diethyl-4-boronobenzenesulfonamide in Directed ortho-Metalation Strategies
Introduction: The Strategic Advantage of Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and regioselective method for the functionalization of aromatic rings.[1][2] This strategy circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho- and para-isomers. DoM leverages the coordinating power of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles, leading to the formation of highly substituted aromatic compounds with exquisite control over substituent placement.[3]
The efficacy of a DoM strategy is intrinsically linked to the choice of the DMG. An ideal DMG should be a potent director, stable under the strongly basic reaction conditions, and ideally, readily transformed into other functional groups. While a hierarchy of DMGs has been established through extensive research, the quest for novel directing groups with unique reactivity profiles and advantages continues.[4] This guide focuses on a promising, yet underexplored candidate: N,N-Diethyl-4-boronobenzenesulfonamide . We will delve into its potential role in DoM, compare it with established directing groups, and provide a scientifically grounded perspective on its application for researchers in synthetic chemistry and drug development.
The N,N-Diethylsulfonamide Moiety: A Powerful Directing Group
The N,N-diethylsulfonamide group is recognized as a potent DMG in the DoM toolkit. Its directing ability stems from the Lewis basic oxygen atoms of the sulfonyl group, which effectively coordinate with the lithium cation of the organolithium base. This coordination pre-associates the base in proximity to the ortho-protons, facilitating their abstraction.
Figure 1: Generalized mechanism of Directed ortho-Metalation (DoM).
N,N-Diethyl-4-boronobenzenesulfonamide: A Bifunctional Reagent in DoM
The introduction of a boronic acid moiety at the para-position of the N,N-diethylbenzenesulfonamide scaffold presents a fascinating bifunctional reagent for synthetic chemists. The sulfonamide group can act as the primary DMG, directing ortho-lithiation, while the boronic acid serves as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. This opens up possibilities for sequential and highly convergent synthetic strategies.
Proposed Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
Step 1: Sulfonamide Formation
The first step involves the reaction of 4-bromobenzenesulfonyl chloride with diethylamine to form N,N-diethyl-4-bromobenzenesulfonamide. This is a standard nucleophilic substitution reaction at the sulfonyl chloride.
Step 2: Lithiation and Borylation
The second step is a lithium-halogen exchange followed by borylation. The aryl bromide is treated with a strong organolithium reagent, such as n-butyllithium, at low temperature to generate the corresponding aryllithium species. This is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.
Figure 2: Proposed synthetic workflow for N,N-Diethyl-4-boronobenzenesulfonamide.
Comparative Analysis: N,N-Diethyl-4-boronobenzenesulfonamide vs. Other DMGs
The true value of a directing group is assessed by its performance relative to established alternatives. Here, we provide a comparative overview of N,N-Diethyl-4-boronobenzenesulfonamide against common DMGs. It is crucial to note that direct experimental comparative data for N,N-Diethyl-4-boronobenzenesulfonamide is not yet present in the peer-reviewed literature. Therefore, this analysis is based on the known properties of the constituent functional groups and established principles of DoM.
| Directing Group | Relative Directing Power | Advantages | Disadvantages |
| -CONEt₂ (N,N-Diethylbenzamide) | Strong | Excellent directing ability, commercially available starting materials. | Can be susceptible to nucleophilic attack by the organolithium reagent at the carbonyl group. |
| -OCONEt₂ (O-Aryl N,N-diethylcarbamate) | Very Strong | One of the most powerful DMGs, stable to rearrangement at low temperatures.[5] | The carbamate can undergo anionic Fries rearrangement at higher temperatures. |
| -OMe (Anisole) | Moderate | Readily available, simple structure. | Weaker directing group, may require harsher conditions or additives like TMEDA. |
| -SO₂NEt₂ (N,N-Diethylbenzenesulfonamide) | Strong | High directing ability, stable to nucleophilic attack at sulfur. | Can be more challenging to remove or modify post-functionalization compared to amides or carbamates. |
| -B(OH)₂ (Phenylboronic acid) | Weak/Problematic | Versatile handle for cross-coupling. | Susceptible to nucleophilic attack by organolithiums at the boron center, leading to decomposition.[6] |
| -SO₂NEt₂ with para-B(OH)₂ (Proposed) | Strong (from -SO₂NEt₂) | Combines strong directing ability with a versatile cross-coupling handle in a single molecule. | Potential for competing reactions at the boronic acid moiety. Requires careful optimization of reaction conditions. |
Table 1: Comparison of N,N-Diethyl-4-boronobenzenesulfonamide with Common Directing Metalation Groups.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers wishing to explore the synthesis and application of N,N-Diethyl-4-boronobenzenesulfonamide. These are based on established procedures for analogous transformations and should be optimized for specific substrates and electrophiles.
Protocol 1: Synthesis of N,N-Diethyl-4-bromobenzenesulfonamide
-
To a stirred solution of diethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 4-bromobenzenesulfonyl chloride (1.0 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N,N-diethyl-4-bromobenzenesulfonamide.
Protocol 2: Synthesis of N,N-Diethyl-4-boronobenzenesulfonamide
-
Dissolve N,N-diethyl-4-bromobenzenesulfonamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Protocol 3: Directed ortho-Metalation of N,N-Diethylbenzenesulfonamide (General Procedure)
-
To a solution of N,N-diethylbenzenesulfonamide (1.0 eq.) in anhydrous THF under an inert atmosphere, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.).
-
Cool the solution to -78 °C.
-
Add sec-butyllithium (1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2-1.5 eq.) at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Causality in Experimental Choices: The "Why" Behind the "How"
-
Choice of Base: sec-Butyllithium is often preferred over n-butyllithium for DoM of less activated substrates as it is more basic and can overcome higher kinetic barriers to deprotonation. The use of TMEDA as an additive is crucial for breaking up organolithium aggregates, thereby increasing the basicity and reactivity of the organolithium species.[2]
-
Low Temperatures (-78 °C): Performing the lithiation at low temperatures is critical to prevent side reactions, such as the degradation of the organolithium reagent, reaction with the solvent (THF), and potential anionic Fries rearrangement in the case of carbamate DMGs.[4]
-
Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. Therefore, all DoM reactions must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and properly dried glassware.
Future Outlook and the Potential of Boron-Containing DMGs
The strategic incorporation of a boronic acid into a potent directing group scaffold like N,N-diethylbenzenesulfonamide holds significant promise for the development of novel and efficient synthetic methodologies. While direct experimental validation of its performance in DoM is still required, the potential for this bifunctional reagent to streamline the synthesis of complex, highly substituted aromatic compounds is undeniable. Future research in this area should focus on:
-
Systematic Evaluation: A thorough investigation of the DoM of N,N-Diethyl-4-boronobenzenesulfonamide with a variety of electrophiles to determine its scope and limitations.
-
Comparative Studies: Direct, quantitative comparison of its directing power and overall efficiency against established DMGs.
-
Optimization of Reaction Conditions: Fine-tuning of base, solvent, temperature, and additives to maximize yields and regioselectivity, particularly to mitigate potential side reactions at the boronic acid moiety.
By addressing these points, the full potential of N,N-Diethyl-4-boronobenzenesulfonamide as a valuable tool in the synthetic chemist's arsenal can be realized.
References
- 1. Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20110207745A1 - Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith - Google Patents [patents.google.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Diethyl-4-boronobenzenesulfonamide
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere operational afterthoughts; they are foundational pillars of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of N,N-Diethyl-4-boronobenzenesulfonamide, ensuring the protection of laboratory personnel and the preservation of our environment.
The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards. By understanding the causality behind each step, you can confidently manage this compound's lifecycle from receipt to final disposal.
Hazard Identification and Risk Assessment
N,N-Diethyl-4-boronobenzenesulfonamide belongs to the organoboron compound family, a class of molecules widely used in organic synthesis. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, its structural components—a sulfonamide and a boronic acid group—allow us to extrapolate its likely hazard profile from similar molecules. Compounds of this nature are typically classified as irritants and can be harmful if not handled correctly.
All chemical waste must be considered hazardous until proven otherwise.[1] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive guidelines for the management of hazardous waste in laboratory settings.[2][3]
Table 1: Extrapolated Hazard Profile of N,N-Diethyl-4-boronobenzenesulfonamide
| Hazard Classification | Description | Recommended Precaution |
| Acute Toxicity | Likely harmful if swallowed or in contact with skin.[4] | Avoid ingestion and direct skin contact. Wash hands thoroughly after handling.[5][6] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[4][7] | Wear appropriate chemical-resistant gloves and a lab coat.[8] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[4][9] | Wear chemical safety goggles or a face shield.[10] |
| Respiratory Irritation | May cause respiratory irritation, especially if in powder form.[7][9] | Handle exclusively in a certified chemical fume hood.[8] |
| Environmental Hazard | Boron compounds can be hazardous to aquatic organisms.[11] | Never dispose of down the drain or in regular trash.[10][12] |
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, the following safety measures are mandatory. These protocols are designed to minimize exposure risk in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[3][13]
Personal Protective Equipment (PPE)
A robust PPE strategy is your primary defense against chemical exposure.
-
Eye Protection : Wear chemical safety goggles or a full-face shield.[10]
-
Hand Protection : Use chemically resistant nitrile or neoprene gloves. Consider double-gloving for added protection.[8]
-
Body Protection : A fully fastened, long-sleeved lab coat is required.
-
Footwear : Closed-toe shoes must be worn at all times in the laboratory.[10]
Engineering Controls
All handling and preparation for disposal of N,N-Diethyl-4-boronobenzenesulfonamide must be conducted within a certified chemical fume hood.[8][9] This is critical to prevent the inhalation of any airborne particulates or vapors. Ensure that a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Procedure
The disposal of N,N-Diethyl-4-boronobenzenesulfonamide must be managed as hazardous waste.[7] Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines is essential for compliance.[1][14]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions that can occur when incompatible chemicals are mixed.[7][15]
-
Dedicated Waste Streams : Establish separate, clearly labeled waste containers for solid and liquid waste containing N,N-Diethyl-4-boronobenzenesulfonamide.
-
Solid Waste : This stream includes contaminated gloves, weighing papers, pipette tips, and any residual solid chemical.
-
Liquid Waste : This stream is for solutions containing the compound and the first rinse from decontaminating glassware.[9]
Step 2: Container Management
Waste containers must be appropriate for the type of waste and compliant with EPA and OSHA standards.[1][15]
-
Container Selection : Use high-density polyethylene (HDPE) or glass containers that are compatible with the chemical and can be securely sealed.[8] The original product container, if in good condition, is an excellent choice.[7]
-
Labeling : All waste containers must be unequivocally labeled. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "N,N-Diethyl-4-boronobenzenesulfonamide".
-
The date accumulation started.
-
An indication of the primary hazards (e.g., "Irritant").
-
-
Container Status : Keep waste containers closed at all times except when adding waste. This is a common point of failure in regulatory inspections and a critical safety measure to prevent spills and vapor release.[1]
Step 3: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or the substance is aerosolized, evacuate the immediate area.
-
Don PPE : Before cleanup, don the appropriate PPE as detailed in Section 2.1.
-
Containment :
-
Solid Spills : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Liquid Spills : Absorb the spill using a chemical absorbent pad or vermiculite.
-
-
Collection : Carefully sweep or scoop the contained material into your designated solid hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup (wipes, pads, etc.) must be disposed of as solid hazardous waste.[8]
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step 4: Decontamination of Empty Containers
Residual amounts of chemicals in "empty" containers can still pose a hazard. Proper decontamination is required before the container can be recycled or discarded.
-
Initial Rinse : In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[9]
-
Collect Rinseate : The first rinse must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected, depending on your institution's specific policies.[9]
-
Drying : Allow the rinsed container to air dry completely in a well-ventilated area.
-
Final Disposal : Once clean and dry, deface or remove the original label. The container can then be disposed of through the appropriate laboratory glass or plastic recycling stream.
Step 5: Storage and Final Disposal
-
Accumulation : Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) as defined by the EPA.[16] This area should be secure and away from incompatible materials.
-
Pickup : Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup. Do not attempt to transport hazardous waste off-site yourself.[7] Provide a full and accurate description of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N,N-Diethyl-4-boronobenzenesulfonamide and associated materials.
Caption: Disposal workflow for N,N-Diethyl-4-boronobenzenesulfonamide.
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of N,N-Diethyl-4-boronobenzenesulfonamide is a non-negotiable aspect of professional laboratory practice. By treating this compound as hazardous waste, employing rigorous safety protocols, and adhering to institutional and federal guidelines, we uphold our commitment to safety, environmental stewardship, and the integrity of our scientific endeavors. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance.[3][17]
References
- 1. pfw.edu [pfw.edu]
- 2. nationalacademies.org [nationalacademies.org]
- 3. osha.gov [osha.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A review of boron effects in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. laballey.com [laballey.com]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. usbioclean.com [usbioclean.com]
- 16. epa.gov [epa.gov]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
